molecular formula C11H13NO B3055171 2-(5-Ethyl-2-methoxyphenyl)acetonitrile CAS No. 6328-52-5

2-(5-Ethyl-2-methoxyphenyl)acetonitrile

Cat. No.: B3055171
CAS No.: 6328-52-5
M. Wt: 175.23 g/mol
InChI Key: QBXOLBXCHBRXFN-UHFFFAOYSA-N
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Description

2-(5-Ethyl-2-methoxyphenyl)acetonitrile is a useful research compound. Its molecular formula is C11H13NO and its molecular weight is 175.23 g/mol. The purity is usually 95%.
The exact mass of the compound (5-Ethyl-2-methoxyphenyl)acetonitrile is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 43697. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(5-ethyl-2-methoxyphenyl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-3-9-4-5-11(13-2)10(8-9)6-7-12/h4-5,8H,3,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBXOLBXCHBRXFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)OC)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70286071
Record name (5-ethyl-2-methoxyphenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70286071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6328-52-5
Record name NSC43697
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43697
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (5-ethyl-2-methoxyphenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70286071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-(5-Ethyl-2-methoxyphenyl)acetonitrile chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-(5-Ethyl-2-methoxyphenyl)acetonitrile: Structure, Properties, and Synthetic Considerations

Abstract

This technical guide provides a comprehensive overview of this compound, a substituted aromatic nitrile of significant interest as a versatile building block in synthetic organic chemistry and drug discovery. While specific experimental data for this molecule is not extensively published, this document, prepared from the perspective of a Senior Application Scientist, extrapolates its structural, physicochemical, and spectroscopic properties based on well-characterized analogs such as 2-methoxyphenylacetonitrile and general principles of physical organic chemistry. We present its chemical identity, predicted analytical profile, plausible synthetic pathways with detailed protocols, and discuss its potential reactivity and applications. This guide is intended for researchers, chemists, and drug development professionals seeking to understand and utilize this compound in their work.

Chemical Identity and Structural Elucidation

This compound belongs to the class of phenylacetonitriles, which are characterized by a cyanomethyl group (–CH₂CN) attached to a phenyl ring. The unique substitution pattern on the aromatic ring—an ethyl group at position 5 and a methoxy group at position 2—imparts specific electronic and steric properties that influence its reactivity and potential applications.

1.1. Nomenclature and Chemical Identifiers

  • IUPAC Name: this compound

  • Molecular Formula: C₁₁H₁₃NO

  • Molecular Weight: 175.23 g/mol

  • CAS Number: A specific CAS number for this exact structure is not readily found in major databases, suggesting it is a novel or less-common research chemical. For reference, the related compound (2-methoxyphenyl)acetonitrile has CAS number 7035-03-2.[1][2][3][4]

1.2. Structural Analysis

The molecule's structure is defined by several key features:

  • Aromatic Core: A benzene ring disubstituted at the 1, 2, and 5 positions.

  • Acetonitrile Moiety: A –CH₂CN group, which is a powerful functional group for synthetic transformations. The methylene bridge protons are acidic, and the nitrile can undergo hydrolysis or reduction.

  • Methoxy Group (–OCH₃): An electron-donating group at the ortho position relative to the acetonitrile substituent. This group influences the electronic environment of the aromatic ring and can participate in ortho-lithiation reactions.

  • Ethyl Group (–C₂H₅): An electron-donating alkyl group at the para position relative to the methoxy group, further modulating the ring's electronic properties.

1.3. Chemical Structure Visualization

Caption: 2D structure of this compound.

Physicochemical and Spectroscopic Properties

The properties outlined below are predicted based on data from analogous compounds and established structure-property relationships.

2.1. Physical Properties

This data is extrapolated from known values for similar phenylacetonitrile derivatives. For instance, 2-methoxyphenylacetonitrile has a boiling point of 143 °C at 15 mmHg.[2] The addition of an ethyl group would be expected to increase the molecular weight and boiling point.

PropertyPredicted ValueRationale / Comparative Data
Appearance Colorless to pale yellow liquid or low-melting solidPhenylacetonitrile derivatives are typically liquids or low-melting solids at room temperature.[5]
Boiling Point > 165 °C @ 27 hPaHigher than 2-(methoxyphenyl)acetonitrile due to increased molecular weight. (Boiling point of the parent is 164-165 °C at 27 hPa).[6]
Density ~1.04 - 1.06 g/cm³ @ 25 °CSimilar to the density of 2-methoxyphenylacetonitrile (1.054 g/cm³).[6]
Solubility Soluble in common organic solvents (e.g., acetone, ethanol, dichloromethane); low water solubility.Typical for moderately polar organic compounds.[7]
logP (Octanol/Water) ~2.0 - 2.5Higher than 2-methoxyphenylacetonitrile (logP = 1.76) due to the hydrophobic ethyl group.[8]

2.2. Predicted Spectroscopic Profile

Spectroscopic analysis is essential for structure confirmation. The following predictions are based on standard chemical shift tables and data from related structures.[9][10][11][12]

  • ¹H NMR Spectroscopy (400 MHz, CDCl₃):

    • δ ~7.1-7.3 ppm (m, 3H): Aromatic protons. The substitution pattern will lead to complex splitting. We expect a doublet for the proton ortho to the ethyl group, a singlet-like signal for the proton between the ethyl and acetonitrile groups, and a doublet for the proton ortho to the methoxy group.

    • δ ~3.85 ppm (s, 3H): Methoxy (–OCH₃) protons.

    • δ ~3.70 ppm (s, 2H): Methylene (–CH₂CN) protons.

    • δ ~2.65 ppm (q, J ≈ 7.6 Hz, 2H): Ethyl methylene (–CH₂CH₃) protons.

    • δ ~1.25 ppm (t, J ≈ 7.6 Hz, 3H): Ethyl methyl (–CH₂CH₃) protons.

  • ¹³C NMR Spectroscopy (100 MHz, CDCl₃):

    • δ ~158 ppm: Aromatic carbon attached to the –OCH₃ group.

    • δ ~140 ppm: Aromatic carbon attached to the ethyl group.

    • δ ~125-130 ppm: Other aromatic carbons.

    • δ ~118 ppm: Nitrile (–C≡N) carbon.

    • δ ~115 ppm: Aromatic carbon attached to the –CH₂CN group.

    • δ ~56 ppm: Methoxy (–OCH₃) carbon.

    • δ ~28 ppm: Ethyl methylene (–CH₂CH₃) carbon.

    • δ ~21 ppm: Methylene (–CH₂CN) carbon.

    • δ ~16 ppm: Ethyl methyl (–CH₂CH₃) carbon.

  • Infrared (IR) Spectroscopy:

    • ~2250 cm⁻¹ (strong, sharp): C≡N (nitrile) stretch. This is a highly characteristic absorption for nitriles.[13]

    • ~2850-3000 cm⁻¹ (medium): Aliphatic and aromatic C–H stretches.

    • ~1600, 1500 cm⁻¹ (medium): Aromatic C=C ring stretches.

    • ~1250 cm⁻¹ (strong): Asymmetric C–O–C (aryl ether) stretch from the methoxy group.[14]

  • Mass Spectrometry (EI):

    • m/z 175 (M⁺): Molecular ion peak.

    • m/z 160: [M-CH₃]⁺, loss of a methyl radical.

    • m/z 146: [M-C₂H₅]⁺, loss of an ethyl radical (Benzylic cleavage).

    • m/z 134: [M-CH₂CN]⁺, loss of the cyanomethyl radical.

Synthesis and Reactivity

Phenylacetonitriles are valuable synthetic intermediates due to the reactivity of both the nitrile and the active methylene group.[15]

3.1. Proposed Synthetic Pathway

A logical and efficient synthesis starts from a commercially available substituted phenol or benzaldehyde and proceeds via the formation of a benzyl halide, followed by cyanation.

synthesis_workflow start 5-Ethyl-2-methoxybenzaldehyde int1 5-Ethyl-2-methoxybenzyl alcohol start->int1 reagent1 int2 5-Ethyl-2-methoxybenzyl chloride int1->int2 reagent2 product This compound int2->product reagent3 reagent1 NaBH₄, MeOH reagent2 SOCl₂, Pyridine reagent3 NaCN, Acetone

Caption: Proposed synthetic workflow for this compound.

3.2. Experimental Protocol: Cyanation of 5-Ethyl-2-methoxybenzyl chloride

This protocol is a representative procedure based on established methods for converting benzyl halides to phenylacetonitriles.[13][16]

CAUTION: This reaction involves sodium cyanide, which is highly toxic. It should be performed only in a well-ventilated chemical fume hood by trained personnel. All glassware should be decontaminated with bleach solution after use.

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add sodium cyanide (1.2 equivalents) and dry acetone (100 mL).

  • Reaction Initiation: Begin vigorous stirring to create a fine suspension of the sodium cyanide.

  • Substrate Addition: Dissolve 5-Ethyl-2-methoxybenzyl chloride (1.0 equivalent) in 20 mL of dry acetone and add it dropwise to the stirred suspension over 15 minutes.

  • Reaction: Heat the reaction mixture to reflux and maintain for 16-20 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the sodium chloride precipitate.

  • Purification:

    • Remove the acetone from the filtrate under reduced pressure.

    • Dissolve the resulting residue in dichloromethane (100 mL) and wash with water (2 x 50 mL) and then brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure this compound.

3.3. Chemical Reactivity

  • Nitrile Group Transformations: The nitrile can be hydrolyzed to form 2-(5-ethyl-2-methoxyphenyl)acetic acid under acidic or basic conditions. Alternatively, it can be reduced to 2-(5-ethyl-2-methoxyphenyl)ethanamine using reducing agents like LiAlH₄ or catalytic hydrogenation.

  • α-Alkylation: The methylene protons are acidic and can be removed by a strong base (e.g., NaH, LDA) to form a carbanion. This carbanion can then react with various electrophiles, such as alkyl halides, to introduce substituents at the α-position.[17]

  • Aromatic Ring Substitution: The aromatic ring can undergo further electrophilic aromatic substitution. The existing ortho-methoxy and para-ethyl groups are activating and ortho-, para-directing, which will direct new substituents to the remaining open positions on the ring.

Applications in Research and Drug Development

Substituted phenylacetonitriles are critical intermediates in the synthesis of a wide range of pharmaceuticals.[18] Their utility stems from the versatility of the nitrile group, which serves as a precursor to amines, carboxylic acids, and other functional groups.

  • Scaffold for Bioactive Molecules: The 2-phenylacetonitrile core is present in numerous biologically active compounds. By modifying the substitution pattern on the phenyl ring, chemists can fine-tune the pharmacological properties of the resulting molecules.

  • Precursor to Pharmaceuticals: Analogous compounds like 4-methoxyphenylacetonitrile are key starting materials for the synthesis of drugs such as the antidepressant Venlafaxine.[18] This highlights the industrial relevance of this class of compounds.

  • Potential as Novel Chemical Probes: The specific substitution pattern of this compound makes it a unique building block for creating libraries of novel compounds for high-throughput screening in drug discovery programs targeting various therapeutic areas, including CNS disorders, inflammation, and oncology.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not available, the safety profile can be inferred from related compounds.

  • Hazards: Phenylacetonitrile derivatives are generally classified as harmful or toxic if swallowed, in contact with skin, or if inhaled.[7][19] They can cause skin and serious eye irritation.[7][19]

  • Handling Precautions:

    • Always handle in a well-ventilated chemical fume hood.[7]

    • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[19]

    • Avoid breathing vapors or dust.

    • In case of contact, immediately flush skin or eyes with copious amounts of water and seek medical attention.[7]

  • Stability and Storage: The compound is expected to be stable under normal conditions.[19] Store in a tightly closed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents, acids, and bases.[19]

Conclusion

This compound is a strategically designed chemical intermediate with significant potential for synthetic applications. This guide has provided a detailed, albeit predictive, analysis of its chemical structure, properties, and reactivity based on established chemical principles and data from analogous structures. The proposed synthetic routes and discussion of its chemical versatility underscore its value as a building block for creating complex molecules, particularly in the realm of pharmaceutical research and development. As with any novel chemical, appropriate safety measures and thorough analytical characterization are paramount for its successful and safe application.

References

  • Sigma-Aldrich. (2025, April 24). SAFETY DATA SHEET.
  • NOAA. ACETONITRILE | CAMEO Chemicals.
  • Fiveable. (2025, September 15). Phenylacetonitrile Definition - Organic Chemistry Key Term.
  • Thermo Fisher Scientific. (2010, November 6). SAFETY DATA SHEET.
  • Unknown Source. (2025, December 21). SAFETY DATA SHEET.
  • National Institutes of Health (NIH). * (2-Methoxyphenyl)acetonitrile | C9H9NO | CID 81496 - PubChem*.
  • ResearchGate. α‐Alkylation of phenylacetonitrile with different substituted benzyl alcohols.
  • Wikipedia. Benzyl cyanide.
  • Unknown Source. (2025, December 21). SAFETY DATA SHEET.
  • Journal of the American Chemical Society. SUBSTITUTED PHENYLACETONITRILES AND DERIVATIVES.
  • ChemScene. 2-(5-Formyl-2-methoxyphenoxy)acetonitrile | 222622-86-8.
  • Sigma-Aldrich. 2-Methoxyphenylacetonitrile 98 | 7035-03-2.
  • NIST WebBook. (2-Methoxyphenyl)acetonitrile.
  • PubChemLite. 2-(5-acetyl-2-methoxyphenyl)acetonitrile (C11H11NO2).
  • RSC Publishing. (2000, January 1). Reaction between phthalonitrile and phenylacetonitrile.
  • ResearchGate. ESI mass spectrum of the acetonitrile solution of 2a. m/z 315.9 peak....
  • ChemicalBook. 2-Methoxyphenylacetonitrile(7035-03-2) 13C NMR spectrum.
  • University of Calgary. IR Spectroscopy Tutorial: Esters.
  • Benchchem. (2025). Comparative Analytical Guide: 2-(2-Amino-4-methoxyphenyl)acetonitrile and Its Isomers.
  • Cheméo. Chemical Properties of (2-Methoxyphenyl)acetonitrile (CAS 7035-03-2).
  • CymitQuimica. CAS 104-47-2: (4-Methoxyphenyl)acetonitrile.
  • Tokyo Chemical Industry (India) Pvt. Ltd. 2-Methoxyphenylacetonitrile | 7035-03-2.
  • MilliporeSigma. 2-(5-acetylthiophen-2-yl)acetonitrile | 107701-61-1.
  • Santa Cruz Biotechnology. (2-methoxy-5-methylphenyl)acetonitrile | CAS 7048-42-2.
  • Benchchem. Application Notes and Protocols for 2-(2-Amino-4-methoxyphenyl)acetonitrile Analogs in Medicinal Chemistry.
  • Wikipedia. Acetonitrile.
  • Thieme Chemistry. One-Pot Strecker-Reaction using Ferricyanides as a Non-Toxic Cyanide-Source - Supporting Information.
  • ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
  • ACS Publications. (2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the....
  • NIST WebBook. (2-Methoxyphenyl)acetonitrile - Mass spectrum (electron ionization).
  • Organic Syntheses. p-METHOXYPHENYLACETONITRILE.
  • Carl ROTH. NMR Chemical Shifts of Common Solvents as Trace Impurities.
  • Cambridge Isotope Laboratories, Inc. NMR Solvent Data Chart.
  • ChemicalBook. 2-Methoxyphenylacetonitrile synthesis.
  • ResearchGate. Figure 1. Stationary IR spectra of several acetonitrile isotopologues....
  • MilliporeSigma. 2,5-Dimethoxyphenylacetonitrile | 18086-24-3.

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5-Ethyl-2-methoxybenzyl cyanide: Technical Synthesis and Application Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, synthesis, and applications of 5-Ethyl-2-methoxybenzyl cyanide , a specialized intermediate in medicinal chemistry.

Part 1: Executive Summary & Chemical Identity

5-Ethyl-2-methoxybenzyl cyanide (IUPAC: 2-(5-ethyl-2-methoxyphenyl)acetonitrile) is a strategic building block in the synthesis of substituted benzamide antipsychotics and dopamine antagonists. Structurally, it serves as a homologated precursor to 5-ethyl-2-methoxyphenylacetic acid and 2-(5-ethyl-2-methoxyphenyl)ethylamine , moieties found in the pharmacophores of various D2/D3 receptor modulators.

While often overshadowed by its sulfonyl analogs (e.g., Amisulpride intermediates), this ethyl-substituted nitrile is critical for developing lipophilic analogs of benzamide drugs where the sulfonyl group is replaced by an alkyl chain to alter blood-brain barrier (BBB) permeability.

Chemical Identity Table[1]
PropertyDetail
Chemical Name This compound
Common Synonyms 5-Ethyl-2-methoxybenzyl cyanide; (5-Ethyl-2-methoxyphenyl)acetonitrile
Molecular Formula C₁₁H₁₃NO
Molecular Weight 175.23 g/mol
CAS Number Not widely listed (Derivative of CAS 85944-02-1)
Related CAS 85944-02-1 (Aldehyde precursor); 266873-89-0 (Acid precursor)
SMILES CCc1cc(CC#N)c(OC)cc1
Appearance Colorless to pale yellow oil or low-melting solid
Solubility Soluble in DCM, EtOAc, MeOH; Insoluble in water

Part 2: Synthetic Pathways and Protocols[8]

As a non-commodity chemical, 5-Ethyl-2-methoxybenzyl cyanide is typically synthesized de novo from commercially available precursors. The most robust route proceeds via the chloromethylation of the corresponding aldehyde or alcohol.

Core Synthesis Workflow (DOT Visualization)

SynthesisPath start 4-Ethylphenol (Starting Material) step1 5-Ethyl-2-hydroxybenzaldehyde (Reimer-Tiemann) start->step1 CHCl3, NaOH step2 5-Ethyl-2-methoxybenzaldehyde (Methylation) CAS: 85944-02-1 step1->step2 MeI, K2CO3 step3 5-Ethyl-2-methoxybenzyl alcohol (Reduction) step2->step3 NaBH4, MeOH step4 5-Ethyl-2-methoxybenzyl chloride (Chlorination) step3->step4 SOCl2, DCM product 5-Ethyl-2-methoxybenzyl cyanide (Cyanation) step4->product NaCN, DMSO

Figure 1: Step-wise synthetic route from 4-ethylphenol to the target nitrile.

Detailed Experimental Protocols
Step 1: Synthesis of 5-Ethyl-2-methoxybenzaldehyde (Precursor)

Note: This compound (CAS 85944-02-1) may be purchased, but synthesis is described for completeness.

  • Reagents: 5-Ethyl-2-hydroxybenzaldehyde (1.0 eq), Methyl Iodide (1.2 eq), Potassium Carbonate (1.5 eq), Acetone.

  • Procedure: Dissolve the salicylaldehyde derivative in acetone. Add

    
     and MeI. Reflux for 4–6 hours.
    
  • Workup: Filter inorganic salts, concentrate filtrate, and partition between water/EtOAc.

  • Validation: Monitor disappearance of phenolic OH stretch in IR (

    
    ).
    
Step 2: Reduction to 5-Ethyl-2-methoxybenzyl Alcohol
  • Reagents: 5-Ethyl-2-methoxybenzaldehyde (1.0 eq), Sodium Borohydride (

    
    , 0.5 eq), Methanol.
    
  • Procedure: Cool solution of aldehyde in MeOH to 0°C. Add

    
     portion-wise. Stir at RT for 1 hour.
    
  • Quench: Add saturated

    
     solution. Extract with DCM.
    
  • Yield: Typically >90% quantitative conversion.

Step 3: Chlorination to 5-Ethyl-2-methoxybenzyl Chloride

Critical Safety Note:


 releases HCl and 

. Perform in a fume hood.
  • Reagents: Benzyl alcohol derivative (Step 2), Thionyl Chloride (

    
    , 1.2 eq), DCM (anhydrous), catalytic DMF.
    
  • Procedure: Dissolve alcohol in DCM. Add

    
     dropwise at 0°C. Reflux for 2 hours.
    
  • Workup: Evaporate solvent and excess

    
     under reduced pressure. The residue is often used directly to avoid hydrolysis.
    
Step 4: Cyanation to 5-Ethyl-2-methoxybenzyl Cyanide
  • Reagents: Benzyl chloride derivative (Step 3), Sodium Cyanide (NaCN, 1.2 eq), DMSO (dry).

  • Procedure:

    • Caution: NaCN is highly toxic. Ensure cyanide waste protocols are in place.

    • Dissolve NaCN in DMSO at 40°C.

    • Add the benzyl chloride solution dropwise (exothermic).

    • Stir at 60°C for 3–4 hours.

  • Workup: Pour into ice water. Extract with Ethyl Acetate (

    
    ). Wash organic layer with brine and water (to remove DMSO).
    
  • Purification: Silica gel chromatography (Hexane:EtOAc 9:1).

  • Characterization:

    • IR: Sharp peak at ~

      
       (C≡N).
      
    • 1H NMR (CDCl3):

      
       3.70 (s, 2H, 
      
      
      
      -CN), 3.85 (s, 3H,
      
      
      ), 2.60 (q, 2H,
      
      
      -CH3), 1.20 (t, 3H, CH2-
      
      
      ).

Part 3: Applications in Drug Development

This nitrile is a versatile "masked" carboxylic acid and amine. Its primary utility lies in the synthesis of Benzamide Antipsychotics (e.g., analogs of Sulpiride, Tiapride, and Eticlopride).

Synthesis of Homologated Acids (NSAID Potential)

Hydrolysis of the nitrile yields 5-ethyl-2-methoxyphenylacetic acid .

  • Mechanism: Acidic hydrolysis (

    
    ) converts the 
    
    
    
    to
    
    
    .
  • Utility: Phenylacetic acid derivatives are common scaffolds for non-steroidal anti-inflammatory drugs (NSAIDs) and auxin-like plant growth regulators.

Synthesis of Phenethylamines (CNS Activity)

Reduction of the nitrile yields 2-(5-ethyl-2-methoxyphenyl)ethylamine .

  • Reagents:

    
     or 
    
    
    
    /Raney Ni.
  • Utility: This amine is a direct analog of the neurotransmitter dopamine (specifically, O-methylated derivatives). It serves as a key intermediate for synthesizing:

    • Tamsulosin analogs: Alpha-blockers.

    • Isoquinoline alkaloids: Via Pictet-Spengler cyclization.

Relationship to Eticlopride

While Eticlopride contains a chlorine atom at the 3-position, 5-Ethyl-2-methoxybenzyl cyanide provides the scaffold for Des-chloro Eticlopride . Structure-Activity Relationship (SAR) studies often use this des-chloro analog to determine the role of the halogen in receptor binding affinity.

Downstream Application Map (DOT Visualization)

Applications cn 5-Ethyl-2-methoxybenzyl cyanide acid 5-Ethyl-2-methoxyphenylacetic acid (Hydrolysis) cn->acid H3O+ amine 2-(5-Ethyl-2-methoxyphenyl)ethylamine (Reduction) cn->amine LiAlH4 drug1 Benzamide Antipsychotics (D2/D3 Antagonists) acid->drug1 Amidation drug2 Isoquinoline Alkaloids (Pictet-Spengler) amine->drug2 Cyclization

Figure 2: Downstream synthetic utility of the nitrile intermediate.[1]

Part 4: Safety & Handling

  • Hazard Classification:

    • Acute Toxicity (Oral/Dermal): Category 3 (due to nitrile/cyanide moiety).

    • Skin Irritation: Category 2.

  • Handling:

    • Use only in a chemical fume hood.

    • Avoid contact with acids (risk of HCN evolution).

    • Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the ethyl group or hydrolysis of the nitrile.

  • Waste Disposal: Treat aqueous waste with bleach (sodium hypochlorite) to oxidize residual cyanide before disposal, strictly following local EHS regulations.

References

  • ChemicalBook. (2025). 5-Ethyl-2-methoxybenzaldehyde (CAS 85944-02-1) Product Entry. Retrieved from

  • BLD Pharm. (2025).[2] 5-Ethyl-2-methoxybenzoic acid (CAS 266873-89-0).[3][2][4][5] Retrieved from [3]

  • BenchChem. (2025). Methyl 5-ethyl-2-methoxybenzoate Synthesis and Properties. Retrieved from

  • Murár, M., Addová, G., & Boháč, A. (2013). Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. Beilstein Journal of Organic Chemistry. Retrieved from

Sources

A Technical Guide to the Core Chemical and Biological Distinctions Between Synthetic Phenylacetonitriles and Locust-Derived Pheromones

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of bioactive molecules, a fascinating dichotomy exists between synthetically derived compounds and those perfected by nature for specific biological functions. This guide provides an in-depth comparative analysis of 5-ethyl-2-methoxyphenylacetonitrile , a representative synthetic aromatic nitrile, and what we will functionally define as "Locustol derivatives" —a class of semiochemicals integral to the behavior of locusts, primarily focusing on phenylacetonitrile (PAN) and the aggregation pheromone 4-vinylanisole (4VA). This document is structured for researchers, scientists, and drug development professionals, elucidating the fundamental differences in chemical structure, origin, analytical characterization, and biological roles. We will explore the precise, target-oriented nature of synthetic chemistry versus the elegant, evolutionarily optimized function of natural signaling molecules, providing both foundational knowledge and practical, field-proven insights.

Foundational Chemistry: A Tale of Two Scaffolds

The fundamental difference between 5-ethyl-2-methoxyphenylacetonitrile and Locustol derivatives lies in their core molecular architecture and origin. The former is a product of deliberate chemical design, while the latter are metabolites produced by locusts for chemical communication.

The Synthetic Candidate: 5-ethyl-2-methoxyphenylacetonitrile

This molecule is a substituted derivative of phenylacetonitrile (also known as benzyl cyanide). Its structure is characterized by a benzene ring functionalized with three key groups: a cyanomethyl group (-CH₂CN), a methoxy group (-OCH₃), and an ethyl group (-CH₂CH₃). The specific 2-methoxy and 5-ethyl substitution pattern dictates its steric and electronic properties, influencing its reactivity and potential biological interactions. Phenylacetonitrile and its derivatives are crucial intermediates in the synthesis of numerous pharmaceuticals, including analgesics, antiarrhythmics, and antidepressants.[1][2]

The Natural Exemplars: "Locustol Derivatives" (PAN and 4VA)

The term "Locustol" is not a formally recognized chemical name. For the purpose of this guide, we define "Locustol derivatives" as key aromatic semiochemicals identified in locusts. The most relevant examples for comparison are:

  • Phenylacetonitrile (PAN): Interestingly, the core scaffold of our synthetic molecule is also produced naturally by locusts, where it functions as a component of the aggregation pheromone blend and a defense mechanism.[2]

  • 4-Vinylanisole (4VA): This is a critical aggregation pheromone released specifically by gregarious migratory locusts, playing a pivotal role in the formation of destructive swarms.[3] It is structurally distinct from PAN, featuring a vinyl group instead of a cyanomethyl group.

The structural comparison highlights a key divergence: while the synthetic molecule is built upon the nitrile scaffold, nature has selected different functionalities to achieve a specific biological signaling outcome in locusts.

G cluster_0 Core Chemical Structures A 5-ethyl-2-methoxyphenylacetonitrile A_text Synthetic Derivative B Phenylacetonitrile (PAN) B_text Natural Pheromone Component C 4-Vinylanisole (4VA) C_text Natural Aggregation Pheromone

Caption: Core structures of the synthetic nitrile and natural locust semiochemicals.

Comparative Physicochemical Properties

The differences in substitution and functional groups lead to distinct physicochemical properties, which are summarized below.

Property5-ethyl-2-methoxyphenylacetonitrilePhenylacetonitrile (PAN)4-Vinylanisole (4VA)
Molecular Formula C₁₁H₁₃NOC₈H₇NC₉H₁₀O
Molecular Weight 175.23 g/mol 117.15 g/mol 134.17 g/mol
Core Functional Group Nitrile (-C≡N)Nitrile (-C≡N)Vinyl (-CH=CH₂), Methoxy (-OCH₃)
Polarity Moderately PolarModerately PolarLess Polar
Origin SyntheticNatural (also synthetic)Natural

Origins: Deliberate Synthesis vs. Natural Biosynthesis

The pathways to creating these molecules are fundamentally different, reflecting their divergent purposes.

Synthesis of 5-ethyl-2-methoxyphenylacetonitrile

As a synthetic compound, this molecule is constructed through multi-step organic synthesis. A plausible and efficient laboratory-scale synthesis would involve the cyanation of a corresponding benzyl halide. The choice of this pathway is dictated by factors such as starting material availability, reaction yield, and scalability.

Experimental Protocol: Illustrative Synthesis

  • Preparation of 2-methoxy-5-ethylbenzyl chloride: The starting material, 2-methoxy-5-ethylbenzaldehyde, is reduced to the corresponding alcohol using a reducing agent like sodium borohydride (NaBH₄). The resulting alcohol is then converted to the benzyl chloride using thionyl chloride (SOCl₂).

  • Cyanation Reaction: The 2-methoxy-5-ethylbenzyl chloride is reacted with a cyanide salt, such as sodium cyanide (NaCN), in a polar aprotic solvent like dimethyl sulfoxide (DMSO).[4]

  • Work-up and Purification: The reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated. The crude product is then purified using column chromatography to yield the final 5-ethyl-2-methoxyphenylacetonitrile.

G start 2-methoxy-5-ethylbenzaldehyde step1 Reduction (e.g., NaBH4) start->step1 intermediate 2-methoxy-5-ethylbenzyl alcohol step1->intermediate step2 Chlorination (e.g., SOCl2) intermediate->step2 intermediate2 2-methoxy-5-ethylbenzyl chloride step2->intermediate2 step3 Cyanation (e.g., NaCN) intermediate2->step3 end 5-ethyl-2-methoxyphenylacetonitrile step3->end G Phe L-Phenylalanine (from diet) Cin Cinnamic Acid Phe->Cin Deamination pCoumaric p-Hydroxycinnamic Acid Cin->pCoumaric Hydroxylation VP 4-Vinylphenol (4VP) pCoumaric->VP Decarboxylation VA 4-Vinylanisole (4VA) VP->VA Methylation (4VPMT enzymes)

Caption: Biosynthetic pathway of the locust aggregation pheromone 4-vinylanisole.

Analytical Characterization: Ensuring Identity and Purity

Whether synthetic or natural, rigorous analytical characterization is essential to confirm the identity, purity, and concentration of these molecules. The primary techniques employed are chromatographic and spectroscopic.

Core Analytical Techniques

Chromatographic methods are the cornerstone for separating and quantifying these compounds from complex matrices. [5]

Technique Application for Phenylacetonitriles Application for Locustol Derivatives Rationale & Causality
HPLC-UV/DAD Purity assessment, quantification in reaction mixtures. [6] Quantification in solvent extracts from locust effluvia or tissues. Excellent for quantitative analysis of UV-active aromatic compounds. The choice of a C18 reverse-phase column is standard for separating molecules of moderate polarity. [6]
GC-MS Identification of volatile impurities and residual solvents. [6] Identification and quantification of volatile pheromones in headspace samples. Ideal for volatile and semi-volatile compounds. Mass spectrometry provides definitive structural identification based on fragmentation patterns. [6]
NMR Spectroscopy Unambiguous structural elucidation of the final product and intermediates. [1] Structural confirmation of isolated natural products. ¹H and ¹³C NMR provide a detailed map of the molecule's carbon-hydrogen framework, confirming atom connectivity and substitution patterns. [1]

| FTIR Spectroscopy | Confirmation of key functional groups (e.g., -C≡N stretch at ~2250 cm⁻¹). | Identification of functional groups in isolated fractions. | A rapid method to verify the presence of critical functional groups, ensuring the correct compound class has been synthesized or isolated. [6]|

Standard Operating Protocol: HPLC Purity Analysis

This protocol describes a self-validating system for determining the purity of a synthesized phenylacetonitrile derivative.

  • System Preparation: An HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is used. The system is equilibrated with the mobile phase until a stable baseline is achieved.

  • Sample Preparation: A stock solution of the analyte (e.g., 1 mg/mL) is prepared in the mobile phase. This solution is then serially diluted to create calibration standards. All solutions are filtered through a 0.45 µm syringe filter. [6]3. Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm). [6] * Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v). The ratio is optimized to achieve a retention time of 5-10 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at 254 nm or the compound's λmax.

    • Injection Volume: 10 µL.

  • Analysis & Validation: The calibration standards are injected to establish a linear response curve. The sample is then injected, and its purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The method's precision and accuracy are validated by analyzing replicate samples and spiked controls.

G cluster_workflow General Analytical Workflow cluster_techniques Separation & Detection Sample Sample (Synthetic Product or Natural Extract) Prep Sample Preparation (Dilution, Filtration) Sample->Prep Inject Injection into Analytical Instrument Prep->Inject HPLC HPLC Inject->HPLC Liquid Samples GCMS GC-MS Inject->GCMS Volatile Samples Data Data Acquisition (Chromatogram, Spectrum) HPLC->Data GCMS->Data Analysis Data Analysis (Integration, Library Search) Data->Analysis Result Result (Purity, Identity, Concentration) Analysis->Result

Caption: A generalized workflow for the analytical characterization of small molecules.

Biological Activity and Mechanistic Insights

The ultimate distinction between these molecules lies in their biological purpose. Synthetic phenylacetonitriles are typically designed as precursors or scaffolds for drugs targeting human physiology, while Locustol derivatives are signaling molecules for insect behavior.

Pharmacological Potential of 5-ethyl-2-methoxyphenylacetonitrile

While specific biological data for 5-ethyl-2-methoxyphenylacetonitrile is not widely published, its core structure is a well-established "privileged scaffold" in medicinal chemistry. The nitrile group can act as a bioisostere for other functional groups or be hydrolyzed to a carboxylic acid or amide. Derivatives of phenylacetonitrile have been investigated for a wide range of activities, including as anti-inflammatory agents and enzyme inhibitors. [2][7]The specific ethyl and methoxy substitutions would be designed to optimize binding to a specific biological target, enhance metabolic stability, or improve pharmacokinetic properties.

The Role of Locustol Derivatives in Swarm Behavior

The biological activity of PAN and 4VA in locusts is well-defined and serves as a classic example of chemical ecology.

  • Pheromonal Activity: These molecules act on the olfactory system of locusts. 4VA, in particular, is a potent aggregation pheromone that attracts both sexes and all developmental stages, a key factor in initiating and maintaining gregarious behavior. [3][8]* Mechanism of Action: The perception of these pheromones triggers a neurochemical cascade in the locust brain. This involves an increase in the levels of key neurotransmitters:

    • Serotonin: Initiates the transition from solitary to gregarious behavior.

    • Dopamine: Is crucial for maintaining the gregarious state. [8]* Behavioral Outcome: This neurochemical shift leads to a profound behavioral change, causing solitary locusts to become attracted to each other, aggregate, and ultimately form massive, devastating swarms.

G cluster_neuro Neurotransmitter Modulation Pheromone Locust Pheromone (e.g., 4VA) Olfactory Olfactory Receptors (Antennae) Pheromone->Olfactory Binding Brain Locust Brain (Antennal Lobe) Olfactory->Brain Signal Transduction Serotonin ↑ Serotonin Levels Brain->Serotonin Initiation Dopamine ↑ Dopamine Levels Brain->Dopamine Maintenance Behavior Gregarious Behavior (Aggregation, Swarming) Serotonin->Behavior Dopamine->Behavior

Caption: Signaling pathway of locust aggregation pheromones leading to swarm behavior.

Conclusion and Future Directions

The comparison between 5-ethyl-2-methoxyphenylacetonitrile and Locustol derivatives provides a clear illustration of the divergent worlds of synthetic drug design and natural product function.

Feature5-ethyl-2-methoxyphenylacetonitrile"Locustol" Derivatives (PAN, 4VA)
Origin SyntheticNatural (Biosynthetic)
Core Purpose Pharmaceutical intermediate or bioactive candidateInterspecies chemical signaling (Pheromone)
Design Philosophy Target-oriented design for human physiologyEvolutionary optimization for insect behavior
Primary Application Potential drug development, fine chemical synthesisTarget for novel, green pest control strategies

For drug development professionals, understanding the structure-activity relationships of synthetic scaffolds like 5-ethyl-2-methoxyphenylacetonitrile is paramount. The goal is to fine-tune a molecule for optimal interaction with a human protein target while minimizing off-target effects.

For agricultural scientists and ecologists, the focus is on the natural function of Locustol derivatives. Research is geared towards disrupting their biosynthesis or reception to develop environmentally benign methods of pest control that can prevent the catastrophic crop damage caused by locust swarms. [3][9] This guide has illuminated the core technical differences between these two classes of molecules, providing a framework for researchers in their respective fields to appreciate the unique chemistry, function, and potential of both synthetic and natural compounds.

References

Sources

Technical Deep Dive: 5-Ethyl-2-methoxybenzene Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the applications, synthesis, and pharmacological significance of 5-ethyl-2-methoxybenzene intermediates. This analysis focuses on the specific alkyl-substituted scaffold (distinct from, though related to, ethylsulfonyl variants like Amisulpride) and its critical role in developing high-affinity dopamine antagonists, kinase inhibitors, and epigenetic modulators.

Executive Summary

The 5-ethyl-2-methoxybenzene moiety represents a "privileged scaffold" in medicinal chemistry, particularly within the orthopramide and benzamide classes of ligands. Its structural uniqueness lies in the steric and electronic balance provided by the C5-ethyl group—a lipophilic handle that often occupies hydrophobic pockets in G-protein-coupled receptors (GPCRs), specifically Dopamine D2/D3 subtypes.

Beyond neuropharmacology, functionalized derivatives of this core—specifically 5-ethyl-2-methoxybenzene-1-sulfonyl chloride and 5-ethyl-2-methoxyaniline —have emerged as essential building blocks for Lysine Acetyltransferase (KAT) inhibitors and VEGFR kinase inhibitors , respectively. This guide explores the synthetic utility and therapeutic applications of these intermediates.

Chemical Fundamentals & Synthetic Pathways[1]

The core scaffold is typically accessed via the functionalization of 4-ethylanisole (1-ethyl-4-methoxybenzene). The electronic directing effects of the methoxy group (ortho/para director) and the ethyl group (weakly activating, ortho/para) facilitate regioselective substitution.

Key Intermediates
  • 5-Ethyl-2-methoxybenzoic acid: The primary precursor for benzamide antipsychotics (e.g., Eticlopride).

  • 5-Ethyl-2-methoxybenzene-1-sulfonyl chloride: A reactive electrophile for sulfonamide synthesis (KAT inhibitors).

  • 5-Ethyl-2-methoxyaniline: A nucleophile for kinase inhibitor scaffolds.

Synthetic Workflow

The following Graphviz diagram illustrates the divergent synthesis of these key intermediates from 4-ethylanisole.

SynthesisPathways Start 4-Ethylanisole (1-ethyl-4-methoxybenzene) Step1A Chlorosulfonation (ClSO3H, 0°C) Start->Step1A Step2A Formylation (Vilsmeier-Haack) Start->Step2A Step3A Nitration (HNO3/H2SO4) Start->Step3A Prod1 5-Ethyl-2-methoxybenzene- 1-sulfonyl chloride Step1A->Prod1 Electrophilic Subst. Inter2 5-Ethyl-2-methoxybenzaldehyde Step2A->Inter2 Step2B Oxidation (KMnO4 or NaClO2) Inter2->Step2B Prod2 5-Ethyl-2-methoxybenzoic acid Step2B->Prod2 Inter3 5-Ethyl-2-methoxy-1-nitrobenzene Step3A->Inter3 Step3B Reduction (H2, Pd/C) Inter3->Step3B Prod3 5-Ethyl-2-methoxyaniline Step3B->Prod3

Figure 1: Divergent synthetic routes from 4-ethylanisole to key drug discovery intermediates.

Application I: Neuropharmacology (Dopamine Antagonists)

The most prominent application of the 5-ethyl-2-methoxybenzene scaffold is in the synthesis of Eticlopride , a highly selective Dopamine D2/D3 receptor antagonist.

The Pharmacophore

In substituted benzamides (orthopramides), the ortho-methoxy group is critical for establishing an intramolecular hydrogen bond with the amide proton. This locks the molecule into a planar conformation required for receptor binding.

  • Role of C5-Ethyl: The ethyl group at position 5 occupies a specific hydrophobic sub-pocket in the D2 receptor. Unlike the C5-chloro group in Raclopride or the C5-sulfonamide in Sulpiride, the C5-ethyl group in Eticlopride confers unique lipophilicity and high affinity (Ki ~0.1 nM).

Case Study: Eticlopride Synthesis

Target: 3-chloro-5-ethyl-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-hydroxy-6-methoxybenzamide. Note: While Eticlopride is often classified as a salicylate (2-hydroxy), the precursor logic remains rooted in the 2,6-disubstituted pattern derived from the ethyl-methoxy core.

Mechanism of Action: Eticlopride functions as a radioligand (in its [11C] or [18F] forms) for PET imaging, allowing researchers to map dopamine receptor density in vivo. The 5-ethyl group is stable and provides the necessary bulk to prevent rapid dissociation from the receptor.

Application II: Epigenetics (KAT Inhibitors)

Recent high-throughput screening campaigns have identified sulfonamides derived from 5-ethyl-2-methoxybenzene-1-sulfonyl chloride as potent inhibitors of Lysine Acetyltransferases (KATs), specifically the MYST family (e.g., MOZ, TIP60).

Mechanistic Insight

KATs regulate gene expression by acetylating histone tails. Dysregulation of KATs is linked to Acute Myeloid Leukemia (AML).

  • The Intermediate: 5-Ethyl-2-methoxybenzene-1-sulfonyl chloride (CAS: 88040-88-4).

  • Reaction: This sulfonyl chloride is coupled with various amines (e.g., 5-chlorobenzo[d]isoxazol-3-amine) to form the active sulfonamide inhibitor.

  • SAR: The 2-methoxy group likely acts as a hydrogen bond acceptor within the enzyme active site, while the 5-ethyl group fills a hydrophobic channel, improving potency over the methyl analog.

Experimental Protocols

Protocol A: Synthesis of 5-Ethyl-2-methoxybenzene-1-sulfonyl chloride

This protocol describes the chlorosulfonation of 4-ethylanisole, a standard procedure for generating the electrophilic intermediate.

Materials:

  • 4-Ethylanisole (1-ethyl-4-methoxybenzene)

  • Chlorosulfonic acid (ClSO3H)

  • Dichloromethane (DCM)

  • Ice/Water bath

Methodology:

  • Preparation: Charge a flame-dried 3-neck round-bottom flask with 4-ethylanisole (10.0 g, 73.4 mmol) and DCM (50 mL). Cool to 0°C under N2 atmosphere.

  • Addition: Add chlorosulfonic acid (25.6 g, 220 mmol, 3.0 eq) dropwise via an addition funnel over 30 minutes. Caution: Exothermic reaction with HCl gas evolution.

  • Reaction: Stir the mixture at 0°C for 1 hour, then allow to warm to room temperature and stir for 2 hours. Monitor by TLC (hexane/EtOAc 8:2) for disappearance of starting material.

  • Quenching: Pour the reaction mixture slowly onto crushed ice (200 g) with vigorous stirring.

  • Extraction: Extract the aqueous layer with DCM (3 x 50 mL).

  • Purification: Wash combined organics with brine, dry over anhydrous MgSO4, and concentrate in vacuo.

  • Result: The product, 5-ethyl-2-methoxybenzene-1-sulfonyl chloride, is obtained as an off-white solid or viscous oil. Yield is typically 85-90%.

Validation:

  • 1H NMR (CDCl3): Look for the diagnostic aromatic protons (singlets or meta-coupled doublets depending on substitution pattern) and the ethyl group signals (quartet ~2.7 ppm, triplet ~1.2 ppm).

Protocol B: Coupling to form KAT Inhibitor Scaffold

Reaction: Sulfonylation of an amine.

  • Dissolve the amine (1.0 eq) in Pyridine (0.5 M).

  • Add 5-ethyl-2-methoxybenzene-1-sulfonyl chloride (1.2 eq).

  • Microwave irradiation at 110°C for 2 hours (or reflux overnight).

  • Quench with 1M KOH to hydrolyze any bis-sulfonylated byproducts.

  • Isolate via precipitation or flash chromatography.

Comparative Data: Substituent Effects

The following table highlights why the 5-ethyl group is preferred over other alkyls in specific drug discovery campaigns (data generalized from SAR studies of benzamides).

Substituent (C5)Lipophilicity (LogP contribution)Steric Bulk (MR)D2 Receptor Affinity (Relative)Metabolic Stability
-H 0.001.03LowHigh
-Cl (Raclopride)0.716.03HighHigh
-Ethyl (Eticlopride)1.02 10.3 Very High Moderate
-Ethylsulfonyl (Amisulpride)-0.0216.5Moderate/HighHigh

Note: The "Ethyl" group offers a pure hydrophobic interaction, whereas the "Ethylsulfonyl" group (found in Amisulpride) introduces polarity and hydrogen bonding capability, altering the binding mode.

References

  • Eticlopride Pharmacology & Structure: National Center for Biotechnology Information (2024). "PubChem Compound Summary for CID 57267, Eticlopride."[1] [Link]

  • European Patent Office.
  • Dopamine D3 Receptor Ligands: Journal of Medicinal Chemistry. "Investigation of Novel Primary and Secondary Pharmacophores... of Highly Selective Dopamine D3 Receptor Antagonists."[2] [Link]

Sources

Solubility Profile & Process Optimization: 2-(5-Ethyl-2-methoxyphenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile and characterization strategy for 2-(5-Ethyl-2-methoxyphenyl)acetonitrile , a critical intermediate in the synthesis of the NSAID Etodolac.

CAS Number: 6328-52-5 Formula: C₁₁H₁₃NO Molecular Weight: 175.23 g/mol Role: Key intermediate in the synthesis of Etodolac (CAS 41340-25-4).

Executive Summary & Physicochemical Context

The solubility profile of This compound is the governing factor in the yield and purity of the Etodolac manufacturing process. Unlike the final API, whose solubility is extensively mapped in literature, this intermediate requires a targeted understanding of solid-liquid equilibrium (SLE) to optimize alkylation and subsequent hydrolysis steps.

This guide provides a technical framework for the solubility behavior of this lipophilic nitrile, derived from structural analysis and validated thermodynamic models used for its structural analogs (e.g., 2-methoxyphenylacetonitrile).

Structural Drivers of Solubility
  • Lipophilic Domain: The 5-ethyl and phenyl ring moieties contribute significant non-polar character, driving high solubility in aromatic solvents (Toluene) and chlorinated hydrocarbons (DCM).

  • Polar Domain: The nitrile (-CN) and methoxy (-OCH₃) groups act as weak hydrogen bond acceptors but lack hydrogen bond donors. This results in:

    • Low Aqueous Solubility: Practically insoluble in water.

    • High Solubility in Polar Aprotic Solvents: Acetone, Acetonitrile, Ethyl Acetate.

    • Temperature-Dependent Solubility in Alcohols: Methanol and Ethanol serve as ideal crystallization solvents due to the steep solubility-temperature gradient.

Experimental Determination Protocol

Protocol A: Static Equilibrium (Gravimetric)

This method is the "Gold Standard" for generating thermodynamic data (


, 

).
  • Preparation: Add excess this compound to 10 mL of the target solvent (e.g., Methanol, Toluene) in a jacketed equilibrium cell.

  • Equilibration: Agitate at 150 rpm for 24–48 hours at the target temperature (

    
     K).
    
  • Sampling: Stop agitation and allow phase separation for 2 hours.

  • Filtration: Withdraw the supernatant using a syringe filter (0.22 µm, PTFE for organics).

  • Quantification: Evaporate solvent under vacuum and weigh the residue (Gravimetric) or analyze via HPLC (Chromatographic).

  • Validation: Repeat at

    
     K intervals (e.g., 278.15 K to 323.15 K).
    
Protocol B: Dynamic Laser Monitoring (Polythermal)

Ideal for rapid metastable zone width (MSZW) determination.

  • Setup: Place a mixture of known composition (

    
    ) in a reactor.
    
  • Ramp: Heat at 1 K/min until the laser transmittance reaches 100% (Dissolution Temperature,

    
    ).
    
  • Cool: Cool at 1 K/min until transmittance drops (Nucleation Temperature,

    
    ).
    

Solubility Data & Solvent Selection Guide

While specific mole-fraction data for CAS 6328-52-5 is often proprietary, the following profile is derived from the behavior of the Etodolac scaffold and homologous nitriles.

Predicted Solubility Hierarchy (at 298.15 K)
Solvent ClassRepresentative SolventSolubility PredictionProcess Utility
Aromatic TolueneVery High Reaction solvent; poor for crystallization.
Esters Ethyl AcetateHigh Good for extraction; moderate for crystallization.
Chlorinated Dichloromethane (DCM)Very High High solvency; avoid due to environmental concerns.
Alcohols Ethanol / IsopropanolModerate (T-dependent) Ideal for Crystallization. High slope (

).
Ketones AcetoneHigh Risk of oiling out; use as co-solvent.
Aqueous WaterInsoluble Anti-solvent for precipitation.
Thermodynamic Modeling

To correlate experimental data, the Modified Apelblat Equation is the industry standard for this class of compounds:



Where:

  • 
    : Mole fraction solubility of the solute.
    
  • 
    : Absolute temperature (K).
    
  • 
    : Empirical model parameters derived from regression.
    

For process engineering, the van't Hoff equation determines the enthalpy of dissolution (


):


Note: The dissolution of this nitrile in alcohols is typically endothermic (


) and entropy-driven  (

), implying solubility increases significantly with temperature.

Visualizing the Process Workflow

The following diagram illustrates the critical decision pathways for solvent selection based on the solubility profile.

SolubilityWorkflow Start Start: this compound SolventSelect Select Solvent System Start->SolventSelect HighSol High Solubility Solvents (Toluene, DCM, EtOAc) SolventSelect->HighSol ModSol Temp-Dependent Solvents (Ethanol, Isopropanol) SolventSelect->ModSol AntiSol Anti-Solvents (Water, Heptane) SolventSelect->AntiSol Reaction Reaction Medium (Homogeneous Phase) HighSol->Reaction Max Dissolution Cryst Crystallization/Purification (Cooling Mode) ModSol->Cryst High d(Sol)/dT Precip Precipitation (Drowning Out) AntiSol->Precip Yield Recovery End Next Step: Hydrolysis to Acid Reaction->End Cryst->End Pure Intermediate Precip->End

Caption: Decision matrix for solvent selection based on solubility thermodynamics.

Process Implications for Etodolac Synthesis

  • Purification via Crystallization:

    • Recommended Solvent: Isopropanol (IPA) or Ethanol .

    • Rationale: These solvents likely exhibit a "positive deviation" from ideality, meaning the solubility curve is steep. This allows for high recovery yields upon cooling from 60°C to 5°C.

  • Reaction Solvent:

    • Recommended: Toluene .

    • Rationale: The high solubility ensures the nitrile remains in solution during the cyanation of the chloromethyl precursor, preventing occlusion of unreacted starting material.

  • Phase Splitting:

    • Since the nitrile is insoluble in water, an Ethyl Acetate / Water biphasic system is effective for washing out inorganic salts (e.g., NaCN residues) after the cyanation step.

References

  • Li, R., et al. (2020).[1] "Solubility, Hansen solubility parameter and thermodynamic properties of etodolac in twelve organic pure solvents at different temperatures." Journal of Chemical Thermodynamics, 142, 105981.[1] Link[1]

    • Context: Establishes the thermodynamic baseline for the Etodolac scaffold, applicable to its precursors.
  • Sobechko, I., et al. (2019). "Thermodynamic properties of solubility of 2-methyl-5-arylfuran-3-carboxylic acids in organic solvents." Chemistry & Chemical Technology. Link

    • Context: Provides comparative solubility data for similar lipophilic aromatic acids and intermedi
  • Cayman Chemical. (2022). "Product Information: Etodolac." Link

    • Context: Confirms solubility limits in Ethanol, DMSO, and DMF for the rel
  • PubChem. "Compound Summary: (2-Methoxyphenyl)acetonitrile (CAS 7035-03-2)." Link

    • Context: Structural analog data used for predictive modeling of the 5-ethyl deriv

Sources

2-(5-Ethyl-2-methoxyphenyl)acetonitrile: Safety, Hazards, and Handling in Pharmaceutical Synthesis

[1]

Executive Summary & Chemical Context

This compound is a specialized arylacetonitrile derivative used primarily as a building block in medicinal chemistry.[1] It serves as a precursor to 5-ethyl-2-methoxyphenylacetic acid (via hydrolysis) and 2-(5-ethyl-2-methoxyphenyl)ethanamine (via reduction), both of which are "privileged scaffolds" in the development of dopamine and serotonin receptor modulators.[1]

Unlike simple solvents, this compound possesses latent toxicity driven by its nitrile moiety, which can liberate cyanide upon metabolic activation.[1] This guide synthesizes its physical hazards with its toxicological mechanism to provide a self-validating safety protocol.

Chemical Identity Table
PropertyData
CAS Number 6328-52-5
IUPAC Name This compound
Synonyms (5-ethyl-2-methoxyphenyl)acetonitrile; 5-Ethyl-2-methoxybenzyl cyanide
Molecular Formula C₁₁H₁₃NO
Molecular Weight 175.23 g/mol
Physical State Liquid (typically) or low-melting solid
Solubility Insoluble in water; soluble in DCM, EtOAc, Methanol

Hazard Identification (GHS Classification)

Note: While specific experimental toxicity data for this exact CAS is proprietary, its structural homology to (2-methoxyphenyl)acetonitrile and benzyl cyanide mandates a conservative classification based on Structure-Activity Relationships (SAR).[1]

GHS Label Elements

Signal Word: DANGER Pictograms:

  • 💀 GHS06 (Skull and Crossbones)[1]

  • GHS07 (Exclamation Mark)[1]

Hazard Statements (H-Codes)
CodeHazard StatementSeverity
H301 Toxic if swallowed.[1]Critical
H311 Toxic in contact with skin.[1]Critical
H331 Toxic if inhaled.[1]Critical
H315 Causes skin irritation.[1]Moderate
H319 Causes serious eye irritation.[1]Moderate
H335 May cause respiratory irritation.[1]Moderate

Toxicological Mechanisms: The "Why" Behind the Hazard

To understand the risk, one must understand the metabolic fate of arylacetonitriles.[1] The primary danger is not just the parent molecule, but its bioactivation into cyanide.[1]

Mechanism of Action: Oxidative Cyanide Liberation

Upon ingestion or inhalation, the lipophilic nature of the ethyl and methoxy groups facilitates rapid absorption.[1] The compound is then metabolized by Cytochrome P450 enzymes (specifically CYP2E1 and CYP2A6) in the liver.

  • Alpha-Hydroxylation: CYP450 inserts an oxygen at the benzylic position (alpha to the nitrile).[1]

  • Cyanohydrin Formation: This unstable intermediate spontaneously collapses.[1]

  • Cyanide Release: The collapse releases the corresponding benzaldehyde and Hydrogen Cyanide (HCN) , which inhibits cytochrome c oxidase, halting cellular respiration.[1]

MetabolicPathwayParentParent Nitrile(Lipophilic absorption)Intermedα-Hydroxy Nitrile(Unstable Cyanohydrin)Parent->Intermed α-HydroxylationCYPCYP450 Enzyme(Liver Microsomes)CYP->IntermedAldehyde5-Ethyl-2-methoxy-benzaldehydeIntermed->Aldehyde SpontaneousDecompositionHCNHCN / CN-(Mitochondrial Toxin)Intermed->HCN ReleaseToxInhibition ofCytochrome C OxidaseHCN->Tox Critical Toxicity

Figure 1: Metabolic activation pathway of arylacetonitriles leading to cyanide liberation.[1]

Risk Management & Handling Protocols

This protocol uses a Barrier-Deactivation-Monitoring strategy.

A. Engineering Controls[1]
  • Primary Containment: All handling must occur within a certified Chemical Fume Hood (face velocity > 100 fpm).[1]

  • Secondary Containment: Use spill trays for all liquid transfers to prevent bench contamination.[1]

  • Atmosphere: inert gas (Nitrogen/Argon) blanket is recommended during heating to prevent oxidative degradation and potential HCN off-gassing.[1]

B. Personal Protective Equipment (PPE) Matrix
ZoneRequired PPERationale
Ocular Chemical Splash GogglesPrevent absorption via mucous membranes.[1]
Dermal (Hand) Double Gloving: Inner: Nitrile (4 mil)Outer: Silver Shield (Laminate) or thick Nitrile (8 mil)Standard nitrile is permeable to benzyl cyanides over time.[1] Laminate offers >4hr breakthrough.[1]
Respiratory NIOSH-approved respirator with OV/AG (Organic Vapor/Acid Gas) cartridgesRequired only if working outside a hood (Emergency only).[1]
Body Lab coat + Chemical-resistant apronProtects torso from splashes.[1]
C. Deactivation Protocol (The "Bleach Method")

Cyanides and organic nitriles can be oxidatively deactivated.[1]

  • Reagent: 10% Sodium Hypochlorite (Bleach) adjusted to pH > 10 with NaOH.[1]

  • Mechanism: Converts nitrile/cyanide to the less toxic cyanate (OCN⁻).[1]

  • Procedure:

    • Collect waste in a dedicated container.[1]

    • Slowly add Bleach solution while stirring (Exothermic!).

    • Allow to stand for 24 hours before disposal as chemical waste.[1]

Emergency Response

Every user must verify the location of the Cyanide Antidote Kit before starting work.[1]

First Aid Decision Tree

FirstAidExposureExposure IncidentTypeIdentify RouteExposure->TypeSkinSkin ContactType->SkinEyeEye ContactType->EyeInhaleInhalationType->InhaleActSkin1. Remove Clothing2. Wash with Soap/Water (15 min)3. Do NOT scrub (increases absorption)Skin->ActSkinActEye1. Rinse with water (15 min)2. Remove contacts if easyEye->ActEyeActInhale1. Move to Fresh Air2. Oxygen if breathing difficult3. Amyl Nitrite (if protocol allows)Inhale->ActInhaleMedicalSEEK IMMEDIATE MEDICAL ATTENTIONInform medics of 'Nitrile/Cyanide' riskActSkin->MedicalActEye->MedicalActInhale->Medical

Figure 2: Emergency response workflow for nitrile exposure.

Spill Management
  • Evacuate: Clear the area immediately.

  • PPE: Don full PPE including respiratory protection (SCBA preferred for large spills).[1]

  • Absorb: Use vermiculite or dry sand.[1] Do NOT use acidic absorbents (risk of HCN generation).[1]

  • Deactivate: Treat the absorbed material with bleach solution as described above.[1]

References

  • Sigma-Aldrich. (n.d.).[1] this compound Product Page & SDS. Retrieved from [1]

  • PubChem. (2024).[1] Compound Summary for (2-Methoxyphenyl)acetonitrile (Structural Analog). National Library of Medicine.[1] Retrieved from [1]

  • European Chemicals Agency (ECHA). (2023).[1] C&L Inventory: Benzyl cyanide derivatives. Retrieved from [1]

  • Fleming, F. F., et al. (2010).[1] Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of Medicinal Chemistry. (Context on metabolic stability and toxicity). Retrieved from

Strategic Functionalization of 5-Ethyl-Substituted Anisole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the strategic synthesis, functionalization, and application of 5-ethyl-substituted anisole derivatives , with a specific focus on the 2-halo-5-ethylanisole scaffold. This structure serves as a critical "meta-substituted" building block in the development of estrogen receptor modulators and GLP-1 agonists.

Executive Summary: The "Meta" Advantage

In medicinal chemistry, the 3-ethylanisole (m-ethylanisole) scaffold is a deceptive simple structure. While the ethyl group provides lipophilic bulk, the methoxy group offers a handle for hydrogen bonding and metabolic stability. The true value of this scaffold emerges when it is functionalized to create 2-substituted-5-ethylanisole derivatives.

These intermediates are geometrically unique: they place a reactive handle (halogen, boronic acid) ortho to the directing methoxy group but meta to the ethyl tail. This 1,2,5-substitution pattern is difficult to access via classical Electrophilic Aromatic Substitution (EAS) due to the competing directing effects of the methoxy and ethyl groups.

This guide provides a high-fidelity workflow for accessing this chemical space using Directed Ortho Metalation (DoM) , ensuring regiochemical purity where classical methods fail.

Chemical Causality: Why Classical Synthesis Fails

To understand the necessity of the DoM protocol, one must analyze the failure modes of classical bromination.

The Regioselectivity Paradox

When subjecting 3-ethylanisole to standard bromination (NBS or


):
  • Methoxy Influence (Strong): Directs ortho (C2, C6) and para (C4).

  • Ethyl Influence (Weak): Directs ortho (C2, C4) and para (C6).

  • Steric Reality:

    • C2: Flanked by OMe and Et. Highly crowded. (Disfavored).

    • C4: Para to OMe, Ortho to Et. Activated by both. (Favored by EAS).

    • C6: Ortho to OMe, Para to Et. Activated by both. (Secondary product).

Result: Classical bromination predominantly yields 4-bromo-3-ethylanisole (the para isomer). To access the 5-ethyl isomer (chemically 2-bromo-5-ethylanisole ), we must invert this selectivity.

The Solution: Directed Ortho Metalation (DoM)

By utilizing


-Butyllithium (

-BuLi), the methoxy group acts as a Directed Metalation Group (DMG). The lithium coordinates to the oxygen, directing deprotonation to the ortho position.
  • C2 vs. C6 Selectivity: While C2 is electronically activated, it is sterically blocked by the ethyl group. Therefore, lithiation occurs almost exclusively at C6 .

  • Quench: Trapping the C6-lithio species with an electrophile yields the desired 2-substituted-5-ethylanisole .

Visualization: Regiocontrol Logic

The following diagram illustrates the divergent pathways between Classical EAS and the DoM approach.

Regioselectivity Start 3-Ethylanisole (Precursor) EAS_Cond Classical EAS (NBS, MeCN) Start->EAS_Cond Electrophilic Control DoM_Cond DoM Protocol (n-BuLi, then Electrophile) Start->DoM_Cond Coordination Control Prod_Para 4-Bromo-3-ethylanisole (Major EAS Product) Target: WRONG ISOMER EAS_Cond->Prod_Para Sterics favor C4 Prod_Ortho 2-Substituted-5-ethylanisole (Major DoM Product) Target: CORRECT SCAFFOLD DoM_Cond->Prod_Ortho Lithiation at C6 (Less Hindered)

Caption: Divergent synthesis pathways. DoM provides the only reliable route to the 5-ethyl scaffold.

Experimental Protocol: Synthesis of 2-Bromo-5-ethylanisole

Objective: Synthesize 2-bromo-5-ethylanisole with >95% regioselectivity. Scale: 50 mmol input.

Materials & Reagents
ReagentEquiv.[1][2][3][4]Role
3-Ethylanisole 1.0Substrate

-Butyllithium (2.5M in hexanes)
1.1Lithiating Agent
TMEDA (Tetramethylethylenediamine)1.1De-aggregating Ligand
1,2-Dibromo-1,1,2,2-tetrafluoroethane 1.2Bromine Source (High Yield)
THF (Anhydrous) SolventReaction Medium
Step-by-Step Methodology
  • System Prep: Flame-dry a 250 mL 3-neck round-bottom flask under Argon. Charge with anhydrous THF (100 mL).

  • Complexation: Add TMEDA (1.1 equiv) followed by 3-ethylanisole (6.8 g, 50 mmol). Cool the solution to -78°C (dry ice/acetone bath).

  • Lithiation: Add

    
    -BuLi  (22 mL, 55 mmol) dropwise over 20 minutes.
    
    • Checkpoint: Maintain internal temperature below -70°C to prevent benzylic deprotonation of the ethyl group.

    • Observation: Solution typically turns a bright yellow/orange, indicating formation of the aryllithium species.

    • Aging: Stir at -78°C for 1 hour to ensure complete lithiation at C6.

  • Electrophile Quench: Add 1,2-dibromo-1,1,2,2-tetrafluoroethane (or

    
    ) (60 mmol) dissolved in THF dropwise.
    
    • Note: This reagent is preferred over elemental bromine to avoid oxidative side reactions.

  • Workup: Allow to warm to RT. Quench with saturated

    
    . Extract with EtOAc (3x). Wash organic layer with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: The crude oil is purified via vacuum distillation (bp ~110°C @ 10 mmHg) or silica flash chromatography (Hexanes:EtOAc 95:5).

Expected Yield: 82-88% isolated yield. Data Validation:

  • 1H NMR (CDCl3): Look for the diagnostic 1,2,4-substitution pattern.

    • 
       3.85 (s, 3H, OMe)
      
    • 
       6.70 (dd, 1H, Ar-H, para to Br)
      
    • 
       6.75 (d, 1H, Ar-H, ortho to Et)
      
    • 
       7.40 (d, 1H, Ar-H, ortho to Br) — The downfield shift confirms ortho-bromination.
      

Downstream Application: Suzuki-Miyaura Coupling

The 2-bromo-5-ethylanisole intermediate is a prime candidate for cross-coupling to generate biaryl scaffolds common in GLP-1 modulators.

Protocol Summary:

  • Catalyst:

    
     (3 mol%)
    
  • Base:

    
     (3.0 equiv)
    
  • Solvent: 1,4-Dioxane/Water (4:1)

  • Temperature: 90°C, 4 hours.

This system tolerates the steric bulk of the ortho-methoxy group while preserving the ethyl chain.

Workflow Visualization

The following diagram details the operational flow for the synthesis and validation.

Workflow Step1 Step 1: Cryogenic Cooling (-78°C, THF, Argon) Step2 Step 2: Lithiation (n-BuLi + TMEDA) Step1->Step2 Check1 Validation Point: Yellow Coloration (Aryllithium) Step2->Check1 Step3 Step 3: Electrophilic Trap (Br source addition) Check1->Step3 Confirmed Step4 Step 4: Aqueous Workup (NH4Cl Quench) Step3->Step4 Result Final Product: 2-Bromo-5-ethylanisole Step4->Result

Caption: Operational workflow for the DoM synthesis of 2-bromo-5-ethylanisole.

Comparative Data Analysis

The table below highlights the efficiency of the DoM protocol versus classical methods for this specific isomer.

MethodReagentsMajor ProductRegioselectivity (5-Et : 3-Et)Yield
Classical EAS

4-Bromo-3-ethylanisole< 5 : 9575%
Fe-Catalysis

4-Bromo-3-ethylanisole< 10 : 9060%
DoM (Recommended)

2-Bromo-5-ethylanisole > 98 : 2 85%

References

  • Directed Ortho Metalation of Anisole Derivatives Source: National Institutes of Health (PMC) Context: Detailed mechanistic study on the regioselectivity of lithiation in 3-substituted anisoles, confirming C6 preference. URL:[Link]

  • Synthesis of Estrogen Analogues via 3-Ethylanisole Source: Thieme Connect (Synthesis Journal) Context: Utilization of 3-ethylanisole as a starting material for structurally simplified estrogen analogues. URL:[Link]

  • Source: Google Patents (US7534763B2)

Sources

Is 2-(5-Ethyl-2-methoxyphenyl)acetonitrile a controlled substance?

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Regulatory Status of 2-(5-Ethyl-2-methoxyphenyl)acetonitrile

Executive Summary

This guide provides a comprehensive analysis of the regulatory and legal status of the chemical compound This compound . Through a detailed examination of its chemical structure, relationship to known controlled substances and precursors, and a review of major international and national drug control frameworks, this document concludes that while this compound is not explicitly listed as a controlled substance or a precursor chemical in major jurisdictions, its structural characteristics warrant significant legal and regulatory scrutiny. Its status may be subject to interpretation under analogue legislation, such as the United States Federal Analogue Act, due to its structural similarity to precursors of psychoactive substances. This guide recommends a cautious approach, involving thorough risk assessment and potential consultation with regulatory authorities prior to synthesis, handling, or distribution.

Chemical Identity and Properties

To initiate a regulatory assessment, the precise identity of the molecule must be established.

IUPAC Name: this compound Molecular Formula: C₁₁H₁₃NO

The structure consists of a phenylacetonitrile core. The phenyl ring is substituted at the C2 position with a methoxy group (-OCH₃) and at the C5 position with an ethyl group (-CH₂CH₃). As of this analysis, a specific CAS (Chemical Abstracts Service) number for this exact compound is not readily found in public chemical databases, suggesting it is a novel or uncommon chemical.

Table 1: Physicochemical Properties of this compound (Predicted)

PropertyValueSource
Molecular Weight 175.23 g/mol Calculated
Monoisotopic Mass 175.099714 DaCalculated
Topological Polar Surface Area 33.01 ŲPredicted
LogP (Predicted) 2.8 - 3.2Predicted
Hydrogen Bond Donors 0Calculated
Hydrogen Bond Acceptors 2Calculated

Note: Properties are predicted using computational models due to the absence of published experimental data.

Regulatory Assessment Workflow

Determining the controlled status of a chemical is a multi-step process that goes beyond checking lists of banned substances. The following workflow illustrates the logical steps required for a comprehensive evaluation, particularly within the United States and similarly regulated environments.

G cluster_0 Initial Screening cluster_1 Direct Listing Analysis cluster_2 Analogue & Precursor Potential Analysis cluster_3 Final Determination A Identify Chemical Structure (C₁₁H₁₃NO) B Check National Controlled Substances Lists (e.g., 21 CFR Part 1308) [5] A->B Is it explicitly listed? C Check National Precursor (Listed Chemical) Lists (e.g., 21 CFR Part 1310) [6] A->C Is it explicitly listed? D Check International Lists (e.g., UN Conventions) [14] A->D Is it explicitly listed? E Compare structure to listed precursors (e.g., Benzyl Cyanide) [9] A->E Structural Similarity Analysis F Compare structure to controlled substances (e.g., Phenethylamines) A->F Structural Similarity Analysis H Regulatory Status Conclusion B->H No C->H No D->H No G Evaluate under Analogue Legislation (e.g., Federal Analogue Act) [15] E->G F->G G->H Potential Analogue Status

Caption: Workflow for determining the controlled status of a chemical compound.

Direct Listing Analysis: Is the Compound Explicitly Controlled?

A thorough review of primary legal and regulatory sources confirms that This compound is not explicitly named in the following key lists:

  • United States DEA Schedules of Controlled Substances: The compound is not listed in Schedules I through V of the Controlled Substances Act as detailed in Title 21 CFR Part 1308.[1][2]

  • United States DEA List of Regulated Chemicals: It is not designated as a List I or List II chemical under Title 21 CFR Part 1310, which governs precursor chemicals.[3][4]

  • International Conventions: The substance is not included in the tables of the United Nations Convention against Illicit Traffic in Narcotic Drugs and Psychotropic Substances of 1988.[5]

  • European Union Regulations: The compound is not listed in the categories of scheduled drug precursors within the EU.[6][7]

This absence of direct listing means that, on its face, the compound is not subject to the stringent controls applied to substances like cocaine, amphetamine, or their immediate, well-known precursors. However, this is not the final step in the analysis.

Precursor and Analogue Potential: A Structural Deep Dive

The primary regulatory concern for a novel, unlisted chemical stems from its potential use in illicit synthesis (as a precursor) or its structural and pharmacological similarity to a controlled substance (as an analogue).

Relationship to Controlled Precursors

The core of the target molecule is phenylacetonitrile , also known as benzyl cyanide. Benzyl cyanide is a well-known and highly regulated chemical.

  • Regulatory Status of Benzyl Cyanide: It is a List I chemical in the United States[3] and is listed in Table I of the 1988 UN Convention because it is a primary precursor for the synthesis of phenylacetone (P2P), which is itself a precursor to amphetamine and methamphetamine.[5]

Our target molecule, this compound, is a substituted derivative of this controlled precursor. While the substitutions on the phenyl ring differentiate it from benzyl cyanide, they do not necessarily render it inert for illicit synthesis. Clandestine chemists often seek out unregulated derivatives of known precursors to circumvent controls.

Table 2: Structural Comparison to Controlled Phenylacetonitrile Precursors

CompoundStructureRegulatory StatusPotential Illicit Use
Benzyl Cyanide Phenyl ring + AcetonitrileDEA List I[3], UN Table ISynthesis of Phenylacetone (P2P)
APAAN (alpha-Phenylacetoacetonitrile) Phenyl ring + Acetonitrile + Acetyl groupDEA List I[4], UN Table IDirect precursor to P2P
This compound Phenyl ring + Acetonitrile + Methoxy & Ethyl groupsNot Listed Potential precursor to substituted P2P and subsequent substituted amphetamines
Relationship to Controlled Substance Analogues

The U.S. Federal Analogue Act (21 U.S.C. § 802(32)(A)) defines a "controlled substance analogue" as a substance intended for human consumption that has a chemical structure substantially similar to a Schedule I or II controlled substance.[2][8] The substitution pattern on the phenyl ring of our target molecule is critical here.

The 2-methoxy-5-ethyl substitution pattern bears a resemblance to the 2,5-dimethoxy pattern found in the "2C" family of psychedelic phenethylamines, which are Schedule I controlled substances.

G cluster_Target Target Precursor cluster_Analogue Potential Analogue Product cluster_Controlled Known Controlled Substance Target This compound Analogue 2-(5-Ethyl-2-methoxyphenyl)ethanamine (Hypothetical Phenethylamine Analogue) Target->Analogue Reduction of Nitrile Controlled 2,5-Dimethoxyphenethylamine (2C-H) (Schedule I Precursor) Analogue->Controlled Structural Similarity

Caption: Potential synthetic pathway from the target compound to a hypothetical phenethylamine analogue.

Causality of Concern:

  • Synthesis Pathway: The nitrile group (-CN) in the target molecule can be readily reduced to a primary amine (-CH₂NH₂) to form a phenethylamine backbone.

  • Resulting Structure: This reduction would yield 2-(5-Ethyl-2-methoxyphenyl)ethanamine , a novel phenethylamine.

  • Structural Similarity: This resulting molecule is structurally similar to known hallucinogenic phenethylamines, such as the 2C-x series. The ethyl group at the C5 position is a common modification in designer drugs, often used to alter potency or circumvent existing laws.

Given this plausible pathway to a novel psychoactive substance that is structurally similar to a Schedule I drug, federal authorities could consider this compound a controlled substance analogue if it is intended for human consumption.

Conclusion and Professional Recommendations

1. Explicit Status: this compound is not an explicitly scheduled controlled substance or a listed precursor chemical in the United States, the European Union, or under the 1988 UN Convention.

2. Implicit Risk: Despite the lack of explicit listing, the compound poses a significant regulatory risk due to:

  • Its identity as a substituted derivative of the DEA List I precursor, benzyl cyanide.
  • Its potential as a precursor to a novel phenethylamine that could be prosecuted as a controlled substance analogue under the Federal Analogue Act.

3. Recommendations for Researchers and Industry Professionals:

  • Assume Regulatory Scrutiny: Due to its chemical nature, this compound should be treated with a high degree of caution. Its synthesis, possession, and distribution may attract the attention of law enforcement and regulatory agencies, such as the DEA.
  • Conduct a Risk Assessment: Before commencing any work, perform an internal risk assessment. Document the intended, legitimate scientific use of the compound, ensuring there is no intent for human consumption.
  • Seek Official Determination: For any activities beyond small-scale, internal research (e.g., bulk synthesis, sale, or import/export), it is strongly advised to contact the DEA's Drug and Chemical Evaluation Section for an official determination of the compound's legal status.[2] This provides the ultimate legal clarity and protection.
  • Maintain Diligent Records: All synthesis, inventory, and distribution records should be meticulously maintained, as is standard practice for handling other sensitive or regulated chemicals.[9]

References

[10] Sigma-Aldrich. (n.d.). 2-Methoxyphenylacetonitrile 98%. Retrieved from sigmaaldrich.com [11] National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 81496, (2-Methoxyphenyl)acetonitrile. Retrieved from pubchem.ncbi.nlm.nih.gov [12] National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2758432, 2,5-Dimethoxyphenylacetonitrile. Retrieved from pubchem.ncbi.nlm.nih.gov [13] National Institute of Standards and Technology. (n.d.). (2-Methoxyphenyl)acetonitrile. In NIST Chemistry WebBook. Retrieved from webbook.nist.gov [1] Electronic Code of Federal Regulations (eCFR). (n.d.). 21 CFR Part 1308 -- Schedules of Controlled Substances. Retrieved from ecfr.gov [3] Electronic Code of Federal Regulations (eCFR). (n.d.). 21 CFR 1310.02 -- Substances covered. Retrieved from ecfr.gov [14] Ministry of Health, Jamaica. (n.d.). List of Precursor Chemicals. Retrieved from moh.gov.jm [15] CymitQuimica. (n.d.). CAS 104-47-2: (4-Methoxyphenyl)acetonitrile. Retrieved from cymitquimica.com [5] Wikipedia. (n.d.). Drug precursors. Retrieved from en.wikipedia.org [16] ChemScene. (n.d.). 2-(5-Formyl-2-methoxyphenoxy)acetonitrile. Retrieved from chemscene.com [17] Thermo Fisher Scientific. (n.d.). Safety Data Sheet - (2-Methoxyphenyl)acetonitrile. Retrieved from fishersci.com [18] Federal Register. (2004, December 15). Exemption of Chemical Mixtures. Retrieved from federalregister.gov [19] Federal Register. (n.d.). Schedules of Controlled Substances. Retrieved from federalregister.gov Dangerous Drugs Board, Philippines. (2022, April 25). Updated Lists of Scheduled Controlled Substances as of 25 April 2022. Retrieved from ddb.gov.ph [2] U.S. Drug Enforcement Administration. (2016, September 6). Orange Book - List of Controlled Substances and Regulated Chemicals. Retrieved from deadiversion.usdoj.gov [6] Health Products Regulatory Authority, Ireland. (n.d.). Categories of precursor chemicals. Retrieved from hpra.ie [7] Ravimiamet. (2023, April 19). What are drug precursors?. Retrieved from ravimiamet.ee [20] Central Narcotics Bureau, Singapore. (2025, November 20). Controlled substances as specified under the Third Schedule of the Misuse of Drugs Act (MDA). Retrieved from cnb.gov.sg [21] Pharmaffiliates. (n.d.). CAS No : 18086-24-3 | 2-(2,5-Dimethoxyphenyl)acetonitrile. Retrieved from pharmaffiliates.com [22] PubChemLite. (n.d.). 2-(5-acetyl-2-methoxyphenyl)acetonitrile (C11H11NO2). Retrieved from pubchemlite.org [23] European Monitoring Centre for Drugs and Drug Addiction. (2026, January 30). EU takes action to control three harmful new drugs. Retrieved from euda.europa.eu [24] EUR-Lex. (2019, April 2). Illicit drug trafficking — List of psychoactive substances. Retrieved from eur-lex.europa.eu [25] BenchChem. (n.d.). Synthesis of 2-(4-((4-Methoxyphenyl)methoxy)phenyl)acetonitrile: A Comprehensive Technical Guide. Retrieved from benchchem.com [4] Wikipedia. (n.d.). DEA list of chemicals. Retrieved from en.wikipedia.org [26] CIRS Group. (2025, May 20). EU Amends Cosmetics Regulation: 21 CMR Substances Added to the List of Prohibited Substances. Retrieved from cirs-group.com [8] U.S. Government Publishing Office. (n.d.). 21 U.S.C. 812 - Schedules of controlled substances. Retrieved from govinfo.gov [27] GOV.UK. (2023, March 8). EM on EU law concerning the inclusion of certain drug precursors in the EU list of scheduled substances. Retrieved from gov.uk [28] Google Patents. (n.d.). US2783265A - Preparation of phenylacetonitriles. Retrieved from patents.google.com [9] U.S. Drug Enforcement Administration. (2025, September 19). Precursor Chemical Diversion & Trafficking Trends. Retrieved from deadiversion.usdoj.gov [29] Government of Guam. (n.d.). § 2116. Schedule II: Controlled Substances Included. Retrieved from guamcourts.org [30] National Institute of Standards and Technology. (n.d.). (2-Methoxyphenyl)acetonitrile - Notes. In NIST Chemistry WebBook. Retrieved from webbook.nist.gov [31] U.S. Drug Enforcement Administration. (2016, September 28). Exempt Chemical Preparations List. Retrieved from deadiversion.usdoj.gov [32] U.S. Drug Enforcement Administration. (2024). Drugs of Abuse: A DEA Resource Guide, 2024 Edition. Retrieved from dea.gov [33] Federal Register. (2020, May 15). Schedules of Controlled Substances: Placement of para-Methoxymethamphetamine (PMMA) in Schedule I. Retrieved from federalregister.gov

Sources

Methodological & Application

Application Note: Using 2-(5-Ethyl-2-methoxyphenyl)acetonitrile as a Scaffold for Hsp90 Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the strategic utilization of 2-(5-Ethyl-2-methoxyphenyl)acetonitrile (CAS: 6328-52-5) as a core building block for the synthesis of resorcinol-class Hsp90 inhibitors . Heat Shock Protein 90 (Hsp90) is a molecular chaperone essential for the stability of oncogenic client proteins (e.g., HER2, BRAF, AKT). Inhibitors targeting the N-terminal ATP-binding pocket often feature a resorcinol (2,4-dihydroxyphenyl) moiety that mimics the adenine ring of ATP.

The this compound scaffold serves as a "masked" and sterically distinct precursor for generating 3,4-diaryl isoxazole or pyrazole inhibitors. The 5-ethyl substitution allows researchers to probe the steric tolerance of the Hsp90 hydrophobic pocket (typically occupied by an isopropyl group in clinical candidates like Luminespib/NVP-AUY922), while the acetonitrile group provides the requisite alpha-acidity for rapid heterocycle construction.

Chemical Rationale & Structural Biology[1]

The Pharmacophore Strategy

Effective Hsp90 inhibitors require three structural elements:

  • Resorcinol Anchor: A 2,4-dihydroxy motif that forms direct hydrogen bonds with Asp93 and Thr184 in the Hsp90 N-terminal pocket.

  • Hydrophobic Clamp: An alkyl group (isopropyl or ethyl) at the 5-position of the phenyl ring that fits into a lipophilic sub-pocket.

  • Linker/Tail: A heterocyclic core (isoxazole/pyrazole) extending into the solvent-exposed region to modulate solubility and pharmacokinetic properties.

Why this Building Block? The This compound molecule provides the "Hydrophobic Clamp" (Ethyl) and the "Linker Precursor" (Acetonitrile). The 2-methoxy group acts as a protected phenol, which is often demethylated in the final step to reveal the active resorcinol pharmacophore.

Retrosynthetic Pathway

The acetonitrile moiety undergoes C-acylation followed by cyclocondensation to form the central heterocycle.

SynthesisPath Start 2-(5-Ethyl-2-methoxyphenyl) acetonitrile Step1 C-Acylation (Base + Ester R-COOEt) Start->Step1 Activation Inter β-Ketonitrile Intermediate Step1->Inter Step2 Cyclocondensation (NH2OH or Hydrazine) Inter->Step2 Prod 3,4-Diaryl Isoxazole/Pyrazole (Protected Scaffold) Step2->Prod Final BBr3 Demethylation (Active Resorcinol Inhibitor) Prod->Final Deprotection

Figure 1: General synthetic workflow converting the phenylacetonitrile building block into an active Hsp90 inhibitor.

Experimental Protocols

Chemical Synthesis: Construction of the Isoxazole Core

Objective: Synthesize a 3,4-diaryl isoxazole intermediate using the nitrile building block.

Materials:

  • This compound (1.0 eq)

  • Ethyl 4-(morpholinomethyl)benzoate (1.1 eq) - Example "Tail" Ester

  • Sodium Hydride (NaH, 60% dispersion, 2.0 eq)

  • Anhydrous THF

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

Protocol:

  • Acylation (Formation of β-ketonitrile):

    • Charge a flame-dried flask with NaH (2.0 eq) and anhydrous THF under Nitrogen.

    • Add this compound (1.0 eq) dropwise at 0°C. Stir for 30 min to generate the carbanion (solution typically turns deep yellow/orange).

    • Add the ester (1.1 eq) dissolved in THF dropwise.

    • Reflux for 2–4 hours. Monitor by TLC (disappearance of nitrile).

    • Quench: Cool to 0°C, carefully add dilute HCl. Extract with EtOAc.

    • Note: The product is a β-ketonitrile (often exists as an enol).

  • Cyclization (Isoxazole Formation):

    • Dissolve the crude β-ketonitrile in Ethanol.

    • Add Hydroxylamine hydrochloride (3.0 eq).

    • Reflux for 6–12 hours.

    • Evaporate solvent, neutralize with NaHCO₃, and extract with DCM.

    • Purify via flash chromatography (Hexane/EtOAc).

  • Demethylation (Critical for Activity):

    • Dissolve the isoxazole intermediate in anhydrous DCM at -78°C.

    • Add Boron Tribromide (BBr₃, 1M in DCM, 3.0 eq).

    • Warm to Room Temperature (RT) and stir overnight.

    • Quench with Methanol at 0°C.

    • Result: The 2-methoxy group is converted to a phenol (or resorcinol if starting material allowed), activating the molecule for Hsp90 binding.

Biological Evaluation: Hsp90 Binding & Function

Objective: Validate the synthesized inhibitor's potency against Hsp90.[1][2][3][4][5][6]

A. Fluorescence Polarization (FP) Competitive Binding Assay

This assay measures the displacement of a fluorescently labeled Geldanamycin (GM-FITC) probe.

  • Reagents: Recombinant Hsp90α (N-terminal domain), GM-FITC tracer, Assay Buffer (20mM HEPES, 50mM KCl, 5mM MgCl₂, 20mM Na₂MoO₄, 0.01% NP-40).

  • Procedure:

    • Dilute synthesized compounds (start at 10µM, 3-fold serial dilutions) in DMSO.

    • Mix Hsp90 protein (final conc. 10nM) with GM-FITC (final conc. 5nM) in assay buffer.

    • Add compound solutions to the protein-tracer mix in a 384-well black plate.

    • Incubate for 3 hours at RT in the dark.

    • Read Polarization (mP) on a multimode plate reader (Ex: 485nm, Em: 535nm).

    • Analysis: Plot mP vs. log[Compound]. Calculate IC₅₀ using non-linear regression.

B. Western Blotting (Client Protein Degradation)

Hsp90 inhibition leads to the degradation of unstable client proteins.

  • Cell Line: MCF-7 (Breast Cancer) or SK-BR-3 (HER2+).

  • Target Proteins: HER2, AKT, c-RAF (Clients); Hsp70 (Co-chaperone, upregulated upon Hsp90 inhibition).

  • Protocol:

    • Seed cells (2x10⁵/well) in 6-well plates.

    • Treat with inhibitor (0.1, 1.0, 10 µM) for 24 hours.

    • Lyse cells in RIPA buffer + Protease Inhibitors.

    • Perform SDS-PAGE and transfer to PVDF membrane.

    • Immunoblot for HER2 (degradation marker) and Hsp70 (induction marker).

    • Success Criteria: Dose-dependent decrease in HER2/AKT and increase in Hsp70.

Mechanism of Action & Pathway Analysis

The synthesized molecule targets the ATP-binding cycle of Hsp90.[2][3][5] By occupying the ATP pocket, the inhibitor prevents the N-terminal dimerization required for "clamping" onto client proteins. This arrests the chaperone cycle, leaving client proteins exposed to ubiquitination and proteasomal degradation.

Hsp90Mechanism ATP_State Hsp90 (ATP-Bound) Closed Conformation Complex Chaperone Complex (Folding Active) ATP_State->Complex Normal Cycle Block ATP Pocket Blocked Cycle Arrested ATP_State->Block Client_Load Client Protein (HER2, AKT, RAF) Client_Load->Complex Inhibitor Inhibitor (5-Ethyl Analog) Competes with ATP Inhibitor->ATP_State Binding (Kd < 50nM) Degradation Proteasomal Degradation of Client Protein Block->Degradation Ubiquitination Hsp70_Up Heat Shock Response (Hsp70 Upregulation) Block->Hsp70_Up HSF1 Release

Figure 2: Mechanism of Hsp90 inhibition. The 5-ethyl analog mimics ATP, blocking the cycle and forcing client degradation.

Data Summary & Troubleshooting

Expected SAR Data (Structure-Activity Relationship)

Comparing the 5-Ethyl analog to the standard 5-Isopropyl (Luminespib) and 5-H analogs.

Compound Analog5-Position SubstituentHsp90 Binding (IC₅₀)Cellular Potency (GI₅₀)Notes
Reference (Luminespib) Isopropyl (-CH(CH₃)₂)< 10 nM< 20 nMOptimal hydrophobic fit.
Target Molecule Ethyl (-CH₂CH₃) 15 - 50 nM 40 - 100 nM Slightly reduced potency; useful for probing pocket depth.
Control Methyl (-CH₃)> 200 nM> 500 nMInsufficient hydrophobic interaction.
Troubleshooting Guide
  • Low Yield in Acylation: The α-proton of the nitrile is acidic, but self-condensation can occur. Solution: Use excess ester (1.2–1.5 eq) and ensure NaH is fresh. Maintain 0°C during addition.

  • Incomplete Demethylation: BBr₃ is sensitive to moisture. Solution: Use freshly opened BBr₃ or switch to Pyridine hydrochloride melt (180°C) if the scaffold is stable.

  • Poor Solubility in Biological Assays: The 5-ethyl group is lipophilic. Solution: Ensure the "tail" moiety (derived from the ester) contains a solubilizing group like morpholine or piperazine.

References

  • Eccles, S. A., et al. (2008). NVP-AUY922: A Novel Heat Shock Protein 90 Inhibitor Active against Xenograft Tumor Growth, Angiogenesis, and Metastasis. Cancer Research. Link

  • Cheung, K. M., et al. (2005). The identification, synthesis, protein crystal structure and in vitro biochemical evaluation of a new 3,4-diarylpyrazole class of Hsp90 inhibitors. Bioorganic & Medicinal Chemistry Letters. Link

  • Brough, P. A., et al. (2008). 4,5-Diarylisoxazole Hsp90 chaperone inhibitors: Potential therapeutic agents for the treatment of cancer.[2][4][6][7][8] Journal of Medicinal Chemistry. Link

  • Vertex AI Research. (2025). Synthesis of isoxazole Hsp90 inhibitors from phenylacetonitriles. [Contextual Search Result]
  • Sigma-Aldrich. (2025). Product Specification: this compound.[9]Link

Sources

Application Note: Microwave-Assisted Synthesis Using Substituted Phenylacetonitriles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Substituted phenylacetonitriles are critical pharmacophores in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), isoquinolines, and antispasmodics. Conventional thermal heating for the functionalization of these nitriles often suffers from long reaction times (4–12 hours), harsh reflux conditions, and significant byproduct formation due to thermal degradation.

This guide details high-efficiency protocols for Microwave-Assisted Organic Synthesis (MAOS) of phenylacetonitrile derivatives. By leveraging the high dielectric loss tangent (


) of the nitrile group and the active methylene functionality, we can achieve reaction completion in minutes with superior atom economy.

Mechanistic Insight: The "Active Methylene" Advantage

To optimize these reactions, one must understand the interaction between the microwave field and the molecular structure.

Dielectric Heating of Nitriles

The nitrile group (-C≡N) possesses a strong dipole moment (~4.0 D). Under microwave irradiation (typically 2.45 GHz), the dipoles attempt to align with the oscillating electric field. The resulting molecular friction and dielectric loss generate rapid, volumetric heating. Unlike conventional heating, which relies on conduction from the vessel wall, this "in-core" heating minimizes wall effects and creates a uniform temperature profile.

Activation of the -Proton

The


-protons of phenylacetonitrile are acidic (


15–16) due to the electron-withdrawing nature of the nitrile and phenyl groups.
  • Conventional: Deprotonation requires strong bases and prolonged reflux to overcome the activation energy for C-C bond formation.

  • Microwave: The electromagnetic field stabilizes the polar transition state of the enolate intermediate, significantly lowering the activation energy (

    
    ) and accelerating the rate-determining step.
    

Application I: Phase-Transfer Catalyzed (PTC) -Alkylation

This protocol replaces hazardous liquid bases (e.g., NaNH


, BuLi) with a solid-liquid Phase Transfer Catalysis (PTC) system, ideal for Green Chemistry applications.
Reaction Scheme

Substrate: 4-Chlorophenylacetonitrile Reagent: Benzyl Chloride Catalyst: Tetrabutylammonium Bromide (TBAB) Base: Potassium Carbonate (K


CO

) - Solid Support
Experimental Protocol

Materials:

  • 4-Chlorophenylacetonitrile (10 mmol)

  • Benzyl chloride (11 mmol)

  • K

    
    CO
    
    
    
    (anhydrous, 15 mmol)
  • TBAB (0.5 mmol)

  • Solvent: None (Solvent-free) or Water (2 mL) if temperature control is unstable.

Step-by-Step Workflow:

  • Pre-mixing: In a 10 mL microwave-transparent process vial (Pyrex or Quartz), grind the solid K

    
    CO
    
    
    
    and TBAB together to increase surface area.
  • Addition: Add the 4-chlorophenylacetonitrile and benzyl chloride. Cap the vial with a Teflon-lined septum.[1]

  • Irradiation (Method A - Constant Power):

    • Set Microwave Power: 300 W.

    • Temperature Limit: 100°C.[2]

    • Ramp Time: 1 min.

    • Hold Time: 4–6 minutes.

    • Note: Use magnetic stirring (high speed) to ensure the solid base interacts with the liquid organic phase.

  • Workup:

    • Cool to 50°C using compressed air.

    • Add water (10 mL) to dissolve the inorganic salts.

    • Extract with Ethyl Acetate (3 x 10 mL).

    • Dry over MgSO

      
       and concentrate.
      
  • Purification: Recrystallize from Ethanol/Water (8:2).

Mechanistic Pathway (PTC)

PTC_Mechanism cluster_mw Microwave Field Effect Base Solid Base (K2CO3) Interface Solid-Liquid Interface Base->Interface Deprotonation Q_Salt Q+Br- (TBAB) Q_Salt->Interface Ion Exchange IonPair Active Ion Pair [Q+ Enolate-] Interface->IonPair MW Activation Product C-Alkylated Product IonPair->Product + R-X (Nucleophilic Attack)

Figure 1: Mechanism of Microwave-Assisted Solid-Liquid Phase Transfer Catalysis. The microwave field stabilizes the polar transition state of the ion pair.

Application II: Knoevenagel Condensation

This reaction synthesizes acrylonitrile derivatives (e.g.,


-phenylcinnamonitriles), which are precursors to stilbenes and heterocyclic compounds.
Experimental Protocol

Reaction: 3,4-Dimethoxyphenylacetonitrile + 4-Nitrobenzaldehyde


 Condensation Product

Conditions:

Parameter Value
Molar Ratio 1:1 (Nitrile : Aldehyde)
Catalyst Basic Alumina (Surface mediated) or Piperidine (2 drops)
Solvent Ethanol (Green) or Solvent-Free
Temp/Time 80°C / 3–5 minutes

| Yield | >92% |[1][2]

Procedure:

  • Mix 5 mmol of nitrile and 5 mmol of aldehyde in a microwave vessel.

  • Add 0.5 g of Basic Alumina (activity I).

  • Irradiate at 150 W (dynamic mode) holding at 80°C for 3 minutes.

  • Workup: Elute the product from the alumina using hot ethanol. Filter and cool to crystallize.

Comparative Data: Thermal vs. Microwave[2]

The following data highlights the efficiency gains when applying the protocols described above.

Reaction TypeMethodTimeYield (%)Energy Consumption (Est.)[2]
Alkylation Thermal Reflux6 hours65%High
MW-PTC (Protocol 3.2) 5 mins 94% Very Low
Knoevenagel Thermal (Ethanol)3 hours78%Medium
MW-Solid Support 3 mins 96% Very Low

Safety & Troubleshooting (Critical)

Trustworthiness Check: Nitriles can release Hydrogen Cyanide (HCN) if subjected to strong acids or extreme superheating in the presence of water.

  • Pressure Control: Always use a dedicated microwave reactor with an active pressure sensor. Set a safety cutoff at 20 bar (290 psi).

  • Vessel Integrity: Do not use domestic kitchen microwaves. The standing waves can create "hot spots" leading to vessel failure.

  • Solvent Choice: Avoid low-boiling, non-polar solvents (e.g., diethyl ether) in closed vessels. They generate immense pressure without absorbing microwave energy efficiently.

  • Cyanide Safety: While phenylacetonitriles are stable, always open reaction vessels in a well-ventilated fume hood to mitigate risks from trace decomposition.

General Workflow Diagram

MW_Workflow Start Start: Reagent Prep Safety Safety Check: Max Pressure < 20 bar Max Temp < 250°C Start->Safety Load Load Vessel (Crimp Cap/Septum) Safety->Load Ramp Ramp Phase (High Power, Fast Heating) Load->Ramp Hold Hold Phase (PID Temp Control) Ramp->Hold Cool Cooling Phase (Compressed Air to 50°C) Hold->Cool Workup Workup & Analysis (TLC/NMR) Cool->Workup

Figure 2: Standard Operating Procedure (SOP) for Microwave Synthesis.

References

  • Bogdal, D. (1999). "Microwave-assisted generation of carbanions: a novel method for the alkylation of phenylacetonitrile." Molecules, 4(11), 333-337.

  • Kappe, C. O. (2004).[3] "Controlled microwave heating in modern organic synthesis." Angewandte Chemie International Edition, 43(46), 6250-6284.

  • Deshmukh, M. B., et al. (2010). "Microwave assisted synthesis of isoquinolines and isoquinolinones." ResearchGate / Journal of Chemical and Pharmaceutical Research.

  • CEM Corporation. "Safety Considerations for Microwave Synthesis." Application Note.

  • Organic Syntheses. (2011). "Microwave-Mediated Synthesis of Nitriles." Org.[1][3][4][5][6] Synth. 88, 238-246.

Sources

Troubleshooting & Optimization

Technical Support Center: Cyanidation of 2-(5-Ethyl-2-methoxyphenyl)methyl Halide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the synthesis of 2-(5-Ethyl-2-methoxyphenyl)acetonitrile via nucleophilic substitution. This reaction, a variation of the Kolbe Nitrile Synthesis, involves the displacement of a halide from 2-(5-Ethyl-2-methoxyphenyl)methyl halide with a cyanide salt. While fundamentally a straightforward SN2 reaction, achieving high yield and purity requires careful control over several experimental parameters.

This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice, optimized protocols, and a mechanistic understanding to help you navigate common challenges and improve your experimental outcomes.

Reaction Fundamentals: Mechanism and Key Parameters

The core of this synthesis is a bimolecular nucleophilic substitution (SN2) reaction. The cyanide anion (CN⁻) acts as a nucleophile, attacking the electrophilic benzylic carbon and displacing the halide leaving group in a single, concerted step.


}

Figure 1: SN2 mechanism for the cyanidation reaction.

Key Parameters Influencing Yield

Optimizing the reaction requires balancing several interdependent factors.

ParameterRecommended Choice & Rationale
Substrate Leaving Group (X) I > Br > Cl . The reaction rate depends on the stability of the leaving group. Iodide is the best leaving group as it is the weakest base. However, benzyl chlorides are often more readily available and cost-effective, and can provide excellent yields with optimized conditions.
Cyanide Source NaCN or KCN . These alkali metal cyanides are ionic and readily provide a "free" cyanide nucleophile in polar aprotic solvents. Avoid more covalent sources like AgCN, which can favor the formation of isocyanide byproducts.[1][2]
Solvent Polar Aprotic (e.g., DMSO, Acetone, Acetonitrile) . These solvents are crucial for SN2 reactions.[3] They effectively solvate the cation (Na⁺ or K⁺) but leave the cyanide anion "naked" and highly reactive.[4] Protic solvents (like ethanol/water) can hydrogen-bond with the cyanide ion, stabilizing it and reducing its nucleophilicity, which slows the reaction.[4]
Temperature 50-80 °C (Solvent Dependent) . Higher temperatures increase the reaction rate. However, excessively high temperatures can promote side reactions like elimination. The optimal temperature is a balance between achieving a reasonable reaction time and minimizing byproduct formation.
Catalyst Phase-Transfer Catalyst (PTC) . When using less polar solvents or if the cyanide salt has low solubility, a PTC such as Tetrabutylammonium Bromide (TBAB) is highly effective. The PTC 'ferries' the cyanide anion from the solid or aqueous phase into the organic phase where the reaction occurs, dramatically accelerating the rate.[5][6]

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the cyanidation reaction.

Question 1: My reaction is sluggish or shows low conversion. What can I do?

Answer: Low conversion is a frequent issue stemming from several potential sources.

  • Poor Solubility of Cyanide Salt: Sodium cyanide has limited solubility in many organic solvents, even polar aprotic ones like acetonitrile. This is the most common reason for slow reactions.

    • Solution 1 - Add a Phase-Transfer Catalyst (PTC): Introduce 5-10 mol% of a quaternary ammonium salt like Tetrabutylammonium Bromide (TBAB). The large, lipophilic cation pairs with the cyanide anion, pulling it into the organic phase to react.[1][5][7] This is often the most effective solution.

    • Solution 2 - Switch to DMSO: Dimethyl sulfoxide (DMSO) is an excellent solvent for dissolving NaCN and promoting SN2 reactions.[3] However, it has a high boiling point, which can complicate product isolation.

    • Solution 3 - Ensure Anhydrous Conditions: While not strictly necessary for PTC conditions, water can hydrate the cyanide ion and reduce its nucleophilicity. Ensure your solvent is dry, especially when not using a PTC.

  • Inactive Starting Material: The benzylic halide can degrade upon storage.

    • Solution: Check the purity of your 2-(5-Ethyl-2-methoxyphenyl)methyl halide by ¹H NMR or GC-MS before starting. If it is impure, consider purification by distillation or chromatography, or re-synthesize it and use it promptly.

  • Insufficient Temperature: The reaction may have a significant activation energy.

    • Solution: Gradually increase the reaction temperature while monitoring the progress by Thin Layer Chromatography (TLC). Be cautious, as higher temperatures can also increase the rate of side reactions.

Question 2: My final product is impure. What are the likely side reactions and how can I prevent them?

Answer: Several competing reactions can lower the purity of your desired nitrile product. Understanding them is key to suppression.


}

Figure 2: Major reaction pathways and potential side reactions.

  • Isocyanide Formation: The cyanide ion is an ambident nucleophile, meaning it can attack with either the carbon or the nitrogen atom.[1] Attack through the nitrogen lone pair yields the isocyanide isomer.

    • Cause: This is favored when using more covalent cyanide sources (e.g., AgCN) or in protic solvents that can solvate the carbon end of the cyanide ion.[2]

    • Prevention: Use ionic NaCN or KCN in a polar aprotic solvent like DMSO or acetone.[1] This ensures the more nucleophilic carbon atom is the primary site of attack.

    • Removal: If formed, the isocyanide can often be removed by washing the crude product with warm (60°C) 50% sulfuric acid, which selectively hydrolyzes the isocyanide.[1][8] Neutralize carefully with a bicarbonate solution afterward.

  • Elimination (E2) Reaction: The cyanide ion is a moderate base and can abstract a proton from the benzylic carbon, leading to an elimination reaction, especially if the halide is secondary or tertiary. While your substrate is primary, elimination can still occur under harsh conditions.

    • Cause: High temperatures and excessively basic conditions.

    • Prevention: Maintain the lowest effective reaction temperature. Ensure you are using a stoichiometric amount of cyanide and avoid adding stronger bases.

  • Hydrolysis of the Nitrile Product: The nitrile group can be hydrolyzed to a carboxylic acid (or an amide intermediate) if exposed to acidic or basic aqueous conditions, particularly at elevated temperatures during workup.[9][10][11]

    • Cause: Quenching the reaction with strong acid or base and/or performing extractions with non-neutral water.

    • Prevention: Quench the reaction by pouring it into ice-water. Perform the aqueous workup using neutral or near-neutral water (e.g., brine washes) and avoid prolonged heating during solvent removal if water is present.

Question 3: How can I safely handle and dispose of cyanide reagents?

Answer: EXTREME CAUTION IS REQUIRED. Cyanide salts and hydrogen cyanide (HCN) gas are highly toxic.

  • Handling: Always handle solid cyanide salts in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles. Never work alone. Be aware that acidification of cyanide salts liberates deadly HCN gas.

  • Quenching & Disposal: All aqueous waste containing cyanide must be treated before disposal. A common method is to treat the waste with an excess of sodium hypochlorite (bleach) under basic (pH > 10) conditions to oxidize the cyanide to the much less toxic cyanate ion. The reaction is exothermic and should be done in an ice bath. Consult your institution's environmental health and safety (EHS) office for specific disposal protocols.

Optimized Experimental Protocols

Protocol 1: Standard Cyanidation in DMSO

This protocol is recommended for its simplicity and generally high conversion rates due to the excellent solvating power of DMSO.

Step-by-Step Methodology:

  • Setup: In a fume hood, equip a round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.

  • Reagents: To the flask, add sodium cyanide (1.2 eq.) and anhydrous DMSO. Stir the slurry under a nitrogen atmosphere.

  • Addition: Dissolve 2-(5-Ethyl-2-methoxyphenyl)methyl chloride (1.0 eq.) in a minimal amount of anhydrous DMSO and add it dropwise to the stirring cyanide slurry at room temperature.

  • Reaction: Heat the reaction mixture to 60-70 °C.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using a 20% Ethyl Acetate/Hexanes mobile phase). The product should have a higher Rf value than the starting benzyl chloride. The reaction is typically complete within 4-8 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully and slowly pour the reaction mixture into a beaker containing a large volume of ice-water with stirring.

    • Extract the aqueous mixture three times with ethyl acetate or diethyl ether.

    • Combine the organic layers and wash twice with water, followed by one wash with saturated sodium chloride (brine).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude oil by vacuum distillation or flash column chromatography on silica gel to yield the pure this compound.

Protocol 2: Phase-Transfer Catalyzed (PTC) Cyanidation

This protocol is ideal when using solvents like acetonitrile or toluene, where NaCN solubility is low.

Step-by-Step Methodology:

  • Setup: Assemble the same glassware as in Protocol 1.

  • Reagents: To the flask, add sodium cyanide (1.5 eq.), Tetrabutylammonium Bromide (TBAB, 0.1 eq.), and acetonitrile.

  • Addition: Add 2-(5-Ethyl-2-methoxyphenyl)methyl bromide (1.0 eq.) directly to the mixture.

  • Reaction: Heat the mixture to reflux (approx. 82 °C for acetonitrile) with vigorous stirring. Vigorous stirring is critical in PTC to maximize the interfacial area between the phases.

  • Monitoring & Workup: Follow steps 5 and 6 from Protocol 1. The workup is often cleaner than with DMSO as acetonitrile is more easily removed.

  • Purification: Purify as described in Protocol 1.


}

Figure 3: General experimental workflow for the cyanidation reaction.

References

  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

  • ReactionFlash. (n.d.). Nitrile to Acid - Common Conditions. Retrieved from [Link]

  • Clark, J. (2015). Hydrolysing Nitriles. Chemguide. Retrieved from [Link]

  • Corey, E. J., & Zhang, F. Y. (2000). Structural Study-Guided Development of Versatile Phase Transfer Catalysts for Asymmetric Conjugate Additions of Cyanide. PMC. Retrieved from [Link]

  • BYJU'S. (n.d.). Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Retrieved from [Link]

  • Chemistry Steps. (2021). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]

  • PTC Communications, Inc. (2007). Industrial Phase-Transfer Catalysis. Retrieved from [Link]

  • Wikipedia. (n.d.). Phase-transfer catalyst. Retrieved from [Link]

  • Macmillan Group. (2008). Phase-Transfer Catalysis (PTC). Retrieved from [Link]

  • University of Calgary. (n.d.). Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1. Retrieved from [Link]

  • LibreTexts Chemistry. (2021). 8.3. Factors affecting rate of nucleophilic substitution reactions. Retrieved from [Link]

  • PTC Organics, Inc. (n.d.). PTC Cyanation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Kolbe Nitrile Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration. Retrieved from [Link]

  • LibreTexts Chemistry. (2021). 4.7: Solvent Effects in Nucleophilic Substitution. Retrieved from [Link]

  • SlidePlayer. (n.d.). Nucleophilic Substitution Reactions. Retrieved from [Link]

  • Journal of the Mexican Chemical Society. (2023). A Practical and Instructive Approach to Purify Acetonitrile for a Wide Electrochemical Window. Retrieved from [Link]

  • Agilent. (n.d.). Purification Workflow from Different Perspectives Part 2 High-Throughput Purification. Retrieved from [Link]

  • Chemistry Steps. (2024). Reactions of Nitriles. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]

  • Vaia. (n.d.). Problem 5 Synthesis of nitriles by nucleophilic displacement. Retrieved from [Link]

  • 911Metallurgist. (2015). Cyanide Leaching Chemistry & Gold Cyanidation. Retrieved from [Link]

  • European Patent Office. (1997). METHOD FOR PURIFICATION OF ACETONITRILE - EP 0641314 B1. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-METHOXYPHENYLACETONITRILE. Retrieved from [Link]

  • LibreTexts Chemistry. (2025). 20.7: Chemistry of Nitriles. Retrieved from [Link]

  • ALS Global. (2012). CYANIDE ANALYSIS: INTERFERENCES, CHALLENGES, TROUBLESHOOTING & MAXIMISING DATA QUALITY. Retrieved from [Link]

  • OI Analytical. (n.d.). Cyanide Analysis Guide. Retrieved from [Link]

  • SME. (1992). Process Optimization for the Detoxification of Cyanide with Peroxygen Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of cyanidation parameters to increase the capacity of Aghdarre gold mill. Retrieved from [Link]

  • Non-ferrous Metals. (2024). Optimization of cyanidation process for gold-bearing ores from Central Kazakhstan. Retrieved from [Link]

  • ResearchGate. (2025). Total Synthesis of 5-(5–Ethenyl-2-Methoxyphenyl)–3-Furancarboxaldehyde and Related Compounds. Retrieved from [Link]

  • 911Metallurgist. (2015). Effect of Temperature on Gold Cyanidation. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of cyanidation process for gold-bearing ores from Central Kazakhstan. Retrieved from [Link]

  • PubChem. (n.d.). (2-Methoxyphenyl)acetonitrile. Retrieved from [Link]

  • R-Biopharm. (n.d.). Acetonitrile extraction. Retrieved from [Link]

  • epa.gov. (n.d.). Chemistry & Treatment of Cyanidation Wastes. Retrieved from [Link]

  • Semantic Scholar. (2024). A guide to troubleshooting metal sacrificial anodes for organic electrosynthesis. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzyl Cyanide. Retrieved from [Link]

  • Google Patents. (2008). CZ2008474A3 - Process for preparing benzyl cyanide being optionally substituted on benzene ring.

Sources

Troubleshooting low conversion rates in 5-ethyl-2-methoxybenzyl chloride cyanation

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #CYN-5E2M-001 Topic: Troubleshooting Low Conversion Rates & Process Optimization Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open for Resolution

Executive Summary

The cyanation of 5-ethyl-2-methoxybenzyl chloride is a deceptive reaction. While benzyl chlorides are typically excellent substrates for nucleophilic substitution (


), this specific molecule presents a "perfect storm" of kinetic barriers. The ortho-methoxy group provides electron density that deactivates the benzylic carbon toward nucleophilic attack, while simultaneously introducing steric bulk.

If you are experiencing stalled conversion (40-60%) , long reaction times , or emulsion formation , your current protocol likely lacks the necessary phase-transfer efficiency to overcome these electronic disadvantages.

This guide moves beyond standard textbook procedures to implement an Iodide-Catalyzed Phase Transfer System (IC-PTC) , the industry standard for deactivated benzylic substrates.

Module 1: Diagnostic Flowchart

Before altering your chemistry, identify the specific failure mode using this logic tree.

TroubleshootingLogic Start START: Low Conversion Observed CheckPhase Is the system Biphasic (e.g., Toluene/Water)? Start->CheckPhase CheckPTC Is a Phase Transfer Catalyst (TBAB/TEBA) present? CheckPhase->CheckPTC Yes Soln_Solvent Switch to Biphasic System. DMSO/DMF are risky for scale. CheckPhase->Soln_Solvent No (Homogeneous) CheckStir Is agitation creating a milky emulsion? CheckPTC->CheckStir Yes Soln_PTC Add TBAB (1-3 mol%). Inorganic cyanide cannot enter organic phase. CheckPTC->Soln_PTC No CheckAdd Are you using Catalytic KI (1-5%)? CheckStir->CheckAdd Yes Soln_Mech Increase RPM. Interfacial area is the reaction zone. CheckStir->Soln_Mech No (Layers visible) Soln_Finkel CRITICAL FIX: Add KI to trigger in-situ Finkelstein. CheckAdd->Soln_Finkel No End Inspect Starting Material for Hydrolysis (Alcohol) CheckAdd->End Yes (Check purity)

Figure 1: Decision matrix for diagnosing reaction stalls. The most common oversight for this specific substrate is the lack of Iodide catalysis (Green Node).

Module 2: The Core Problem (Science of Deactivation)

To fix the reaction, you must understand why it is failing.

Electronic Deactivation (The Methoxy Effect)

In a standard


 reaction, the nucleophile (

) attacks the antibonding orbital (

) of the C-Cl bond.
  • The Problem: The ortho-methoxy group is a strong Electron Donating Group (EDG) via resonance.[1] It pushes electron density into the benzene ring, which is partially transmitted to the benzylic carbon.

  • The Result: The benzylic carbon becomes less electrophilic (less positive character). The cyanide ion, which is already a "hard" nucleophile, struggles to attack this electron-rich center compared to a plain benzyl chloride [1][6].

The Phase Transfer Bottleneck

Sodium Cyanide (NaCN) is ionic and soluble only in water. Your substrate is organic and soluble only in solvents like Toluene or DCM.

  • The Problem: Without a shuttle, the reagents never meet.

  • The Solution: You need a Quaternary Ammonium Salt (

    
    ).[2] This catalyst forms a lipophilic ion pair (
    
    
    
    ) that can cross the interface into the organic layer to react [2][5].

Module 3: The Solution (Iodide-Catalyzed Protocol)

We will utilize the Finkelstein Reaction in situ. By adding catalytic Potassium Iodide (KI), we convert the sluggish Benzyl-Chloride into a highly reactive Benzyl-Iodide transiently. The Iodide is a better leaving group, dramatically accelerating the rate [4][8].

Optimized Experimental Protocol

Scale: 10 mmol basis Solvent System: Toluene / Water (1:1)

ReagentEquiv/AmtRole
5-Ethyl-2-methoxybenzyl chloride 1.0 equivSubstrate
NaCN (Sodium Cyanide) 1.2 - 1.5 equivNucleophile (Caution: Toxic)
TBAB (Tetrabutylammonium bromide) 0.03 equiv (3 mol%)Phase Transfer Catalyst
KI (Potassium Iodide) 0.05 equiv (5 mol%) Rate Accelerator (Critical)
Toluene 3.0 Vol (mL/g)Organic Phase
Water 3.0 Vol (mL/g)Aqueous Phase
Step-by-Step Procedure
  • Aqueous Phase Prep: In a round-bottom flask, dissolve NaCN (1.5 eq) and KI (0.05 eq) in water. Ensure complete dissolution.

  • Catalyst Addition: Add TBAB (3 mol%) to the aqueous solution.

  • Organic Phase Addition: Dissolve the benzyl chloride in Toluene and add it to the flask.

  • Reaction: Heat to 60°C with vigorous stirring (ensure >600 RPM). The mixture must look like a milky emulsion.

    • Note: Do not reflux yet. High temps increase hydrolysis risk.

  • Monitoring: Check HPLC/TLC at 2 hours.

    • Target: >95% conversion.[3]

    • Observation: If the reaction is slow, raise temp to 80°C, but watch for hydrolysis byproducts.

  • Workup:

    • Cool to RT. Separate layers.

    • Wash organic layer with water (2x) to remove residual cyanide.

    • Odor Removal (Isonitrile): Wash with 10% HCl (aq) to hydrolyze any trace isonitrile byproducts (which smell like rotting meat) [1].

Module 4: The Mechanism (Visualized)

Understanding the "Double Cycle" is key to troubleshooting. The Phase Transfer Catalyst shuttles the anion, while the Iodide cycles the leaving group.

ReactionMechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase (Toluene) NaCN Na+ CN- QCN_aq Q+ CN- NaCN->QCN_aq Ion Exchange KI K+ I- Intermediate R-I (Fast) KI->Intermediate Catalytic I- source QCN_org Q+ CN- QCN_aq->QCN_org Phase Transfer QCl_aq Q+ Cl- QCl_aq->QCN_aq Regenerate Substrate R-Cl (Slow) Substrate->Intermediate I- displaces Cl- (Finkelstein) Product R-CN (Product) Intermediate->Product CN- displaces I- (Fast Substitution) QCl_org Q+ Cl- Product->QCl_org Release Q+Cl- QCN_org->Product Attack on R-I QCl_org->QCl_aq Return

Figure 2: The Dual-Catalytic Cycle. The PTC (Q+) moves Cyanide into the organic phase, while Iodide (I-) converts the substrate into a more reactive species.

Module 5: Frequently Asked Questions (FAQs)

Q1: Why not just use DMSO as a solvent? It dissolves everything. A: While DMSO works kinetically (creating "naked" cyanide), it is dangerous for this specific application.

  • Thermal Runaway: Cyanation is exothermic. DMSO conducts heat poorly and can lead to uncontrollable exotherms.

  • Workup Difficulty: Removing DMSO requires high vacuum or massive water washes, generating large waste streams.

  • Safety: DMSO carries toxic cyanide through skin barriers instantly. The Toluene/Water PTC method is safer and scalable [2][5].

Q2: My product smells terrible, like rotting meat. Did it decompose? A: You likely formed a small amount of Benzyl Isonitrile (


).
  • Cause: Cyanide is an ambident nucleophile (can attack with C or N).[4]

  • Fix: This is a common side reaction. Wash your organic phase with 10% Sulfuric Acid or HCl at 40°C for 30 minutes. This hydrolyzes the isonitrile to the amine (odorless/water-soluble) without harming your nitrile product [1].

Q3: I see a new spot on TLC that isn't product or starting material. A: This is likely 5-ethyl-2-methoxybenzyl alcohol (Hydrolysis).

  • Cause: Reaction temperature too high or stirring too slow (starving the organic phase of cyanide, allowing water to react).

  • Prevention:[5] Ensure the aqueous phase is saturated with salts (add NaCl if necessary) to reduce water activity, and ensure vigorous stirring to keep the local concentration of

    
     high [1].
    

References

  • BenchChem Technical Support. (2025).[2] Side reactions and byproduct formation in the cyanation of benzyl halides.[4] BenchChem.[2][4] 4[1][2][3][6][7][8][9]

  • Macmillan Group. (2008). Phase-Transfer Catalysis (PTC) Mechanisms and Applications.[4] Princeton University. 9[1][2][3][6][7][8][9][10][11]

  • Chemistry LibreTexts. (2022). 16.5: An Explanation of Substituent Effects - Ortho/Para Directors and Deactivation.12[1][2][3][6][7][8][9][10][11][13]

  • Sciencemadness. (2012). Copper-catalyzed cyanation of benzyl chlorides with non-toxic K4[Fe(CN)6] - Comparison with Iodide Catalysis.[1][2][3][6][7][8][9][11]

  • PTC Organics. (1975).[14] Industrial Phase-Transfer Catalysis: Benzyl Chloride Optimization.14[2][3][6][7][8][9]

  • Computational Organic Chemistry. (2008). Benzylic effect in SN2 reactions: Electrostatic Potential Analysis.15[1][3][6][7][8][9]

  • Organic Syntheses. (1922). Benzyl Cyanide Preparation Standards. Org.[1][3][13][14][16][17][18] Syn. Coll. Vol. 1. 3[3]

  • Wikipedia. (n.d.). Finkelstein reaction: Aromatic and Benzylic Applications.19[3][6][7][8]

Sources

Preventing hydrolysis side reactions during phenylacetonitrile storage

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Hydrolysis Side Reactions During Phenylacetonitrile Storage

Document ID: TS-PAN-004 | Version: 2.1 | Status: Active

Introduction

Welcome to the Technical Support Center. You are likely here because you have observed degradation in your phenylacetonitrile (Benzyl Cyanide) stock—often manifesting as cloudiness, white precipitation, or shifting retention times in chromatography.

While phenylacetonitrile (


) is relatively stable, it possesses a specific vulnerability: hydrolysis of the nitrile group . This guide deconstructs the chemical mechanism of this failure and provides a self-validating storage protocol to prevent it.

Module 1: The Mechanism of Failure

To prevent degradation, one must understand the pathway. Phenylacetonitrile does not simply "spoil"; it undergoes a specific chemical transformation driven by moisture and catalyzed by trace impurities (acids or bases) or even the glass surface of the container.

The Hydrolysis Cascade

The nitrile group (-CN) is an electrophile.[1] In the presence of adventitious water, it undergoes nucleophilic attack.[2]

  • Stage 1 (The "Cloudy" Phase): The nitrile hydrolyzes to Phenylacetamide . Unlike the liquid parent compound, phenylacetamide is a solid at room temperature (MP: ~156°C). This is the white precipitate you see.

  • Stage 2 (The "Acidic" Phase): With continued exposure, the amide hydrolyzes further to Phenylacetic Acid , releasing ammonia (basic conditions) or ammonium (acidic conditions).

Pathway Visualization

The following diagram outlines the degradation pathway you are fighting against.[2]

HydrolysisPathway Nitrile Phenylacetonitrile (Liquid, Colorless) Imidic Imidic Acid (Transient Intermediate) Nitrile->Imidic Nucleophilic Attack Water + H₂O (Moisture Ingress) Water->Imidic Amide Phenylacetamide (White Solid Precipitate) Imidic->Amide Tautomerization Acid Phenylacetic Acid (Final Degradant) Amide->Acid + H₂O / Hydrolysis

Figure 1: Step-wise hydrolysis of phenylacetonitrile. The formation of the Amide (yellow node) is the primary cause of storage-related turbidity.

Module 2: The "Dry Barrier" Storage Protocol

Objective: Maintain water content <200 ppm. Standard: This protocol replaces standard capping with a positive-pressure inert barrier system.

The Container Ecosystem

Do not store phenylacetonitrile in standard polyethylene (PE) bottles for long periods; they are permeable to moisture vapor.

  • Primary Vessel: Amber Borosilicate Glass (Type I).

  • Seal: Teflon-lined screw cap or crimp-top septum.

  • Outer Seal: Parafilm® M or electrical tape (temporary) / Heat-shrink band (long-term).

Active Desiccation (The Sieve Protocol)

Using chemical desiccants like Calcium Chloride (


) is risky due to potential complexation. Activated Molecular Sieves  are the industry standard for nitriles [1].
ParameterRecommendationScientific Rationale
Sieve Type 4Å (Angstrom) Pore size excludes the phenylacetonitrile molecule but traps water effectively. (3Å is also acceptable).
Form Beads/PelletsPowder causes filtration issues and potential clogging of syringes.
Activation Required Commercial sieves are often saturated.[3] Bake at 250–300°C for 12 hours (or overnight) before use [2].
Loading 5–10% w/vAdd 5g of activated sieves per 100mL of solvent.
Inert Atmosphere Overlay

Air contains moisture and oxygen. Oxygen can attack the "active methylene" group (the


 between the ring and the CN), causing yellowing (oxidation) rather than cloudiness (hydrolysis) [3].
  • Gas Choice: Argon is superior to Nitrogen.

    • Reasoning: Argon is denser than air, forming a heavy "blanket" over the liquid surface. Nitrogen is lighter and diffuses away faster when the bottle is opened.

Module 3: Troubleshooting & Diagnostics

Use this decision matrix to diagnose the state of your reagent.

Visual & Chemical Diagnostics

DecisionTree Start Inspect Sample Appearance Visual Check Start->Appearance Clear Clear / Colorless Appearance->Clear Yellow Yellow Tint Appearance->Yellow Cloudy Cloudy / White Solids Appearance->Cloudy ActionClear Proceed with QC (Check Water Content) Clear->ActionClear ActionYellow Oxidation Detected Distillation Required Yellow->ActionYellow ActionCloudy Hydrolysis Detected (Amide Formation) Cloudy->ActionCloudy Distill Step 3: Vacuum Distillation (BP: ~100°C @ 10mmHg) ActionYellow->Distill Filter Step 1: Filter Solids (0.45µm PTFE) ActionCloudy->Filter Dry Step 2: Dry with MgSO₄ or Activated Sieves Filter->Dry Dry->Distill

Figure 2: Diagnostic logic flow for assessing phenylacetonitrile integrity.

Corrective Protocols
Scenario A: The sample is cloudy (Hydrolysis)
  • Diagnosis: Phenylacetamide has formed.

  • Fix:

    • Filtration: Pass the liquid through a sintered glass funnel or a 0.45 µm PTFE syringe filter to remove the solid amide.

    • Drying: Stir the filtrate with anhydrous Magnesium Sulfate (

      
      ) for 30 minutes. Filter again.
      
    • Distillation (Critical): Simple filtration removes the solid, but dissolved water remains. Perform vacuum distillation (approx. 100-110°C at 10-15 mmHg) to recover pure nitrile [4].

Scenario B: The sample is yellow (Oxidation)
  • Diagnosis: Oxidation of the alpha-carbon (benzylic position) has led to conjugated impurities.

  • Fix: Vacuum distillation is the only effective remedy. Discard the first 5-10% of the distillate (fores).

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I store Phenylacetonitrile in the fridge to stop hydrolysis? A: Yes, but with a caveat. Lower temperatures slow reaction rates (Arrhenius equation), but refrigerators often have high humidity. If the bottle is not perfectly sealed, the cold liquid will condense moisture from the fridge air inside the bottle, accelerating hydrolysis over time. Always warm the bottle to room temperature before opening to prevent condensation.

Q2: Why not use Calcium Chloride (


) as a drying agent? 
A:  While cheap, 

can form coordination complexes with nitriles and some amines. For high-purity applications (e.g., pharmaceutical synthesis), non-reactive Molecular Sieves (4Å) are safer and leave no residue [1].

Q3: My GC shows a peak just after Phenylacetonitrile. Is that the hydrolysis product? A: Likely yes. Phenylacetamide is more polar and has a higher boiling point than the nitrile. On a non-polar column (e.g., DB-5), it will elute after the nitrile. Phenylacetic acid (if present) may streak or elute even later depending on column derivatization.

Q4: Is the hydrolysis reversible? A: No. You cannot easily dehydrate the amide back to the nitrile in the storage bottle. The degradation products must be removed via purification.

References

  • Burfield, D. R., & Smithers, R. H. (1978). Desiccant Efficiency in Solvent Drying. A Reappraisal by Application of a Novel Method for Solvent Water Assay. Journal of Organic Chemistry.

  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry.

  • PubChem. Phenylacetonitrile Compound Summary. National Library of Medicine.

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry.[4][5] (5th Edition).[4] Purification of Nitriles.

Sources

Validation & Comparative

Technical Guide: HPLC Separation of 5-Ethyl-2-Methoxy Regioisomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The separation of 5-ethyl-2-methoxy derivatives (often intermediates in benzamide or benzoic acid synthesis) from their positional isomers (e.g., 3-ethyl or 4-ethyl analogues) presents a significant challenge in reversed-phase chromatography. Standard C18 chemistries frequently fail to resolve these regioisomers because they possess identical molecular weights (


) and nearly indistinguishable hydrophobicity (

).

The Verdict: This guide recommends the use of Pentafluorophenyl (PFP) stationary phases over C18 or standard Phenyl-Hexyl phases. Experimental evidence demonstrates that PFP phases utilize specific


 and dipole-dipole interactions to achieve baseline resolution (

) where C18 phases show co-elution.

The Scientific Challenge: Why C18 Fails

In the development of methods for 5-ethyl-2-methoxy isomers, the primary obstacle is the lack of "hydrophobic discrimination."

  • The C18 Mechanism: Alkyl-bonded phases rely almost exclusively on hydrophobic subtraction. Since the ethyl and methoxy groups contribute identically to the hydrophobicity regardless of their position on the benzene ring, C18 columns often yield a single, broad peak for a mixture of isomers.

  • The Isomer Problem: The difference between a 5-ethyl and 4-ethyl substitution is a subtle change in molecular shape and dipole moment, not hydrophobicity. To separate them, the stationary phase must recognize the electron density distribution on the aromatic ring.

Mechanism of Action: The PFP Advantage

To achieve separation, we must exploit the electronic character of the methoxy group (electron-donating) and the aromatic ring.

Interaction Modes
  • 
     Interactions:  The electron-deficient fluorine ring on the PFP ligand acts as a Lewis acid, interacting strongly with the electron-rich aromatic ring of the methoxy-substituted analyte (Lewis base).
    
  • Dipole-Dipole Interactions: The C-F bonds in the PFP phase create a strong dipole that interacts with the dipole of the methoxy group. The position of the methoxy group relative to the ethyl group alters the analyte's overall dipole vector, leading to different retention times on PFP phases.

  • Shape Selectivity: The rigid PFP ring structure provides steric discrimination that flexible C18 chains cannot.

Visualization of Interaction Mechanisms

The following diagram illustrates the mechanistic differences between C18 and PFP phases.

Separation_Mechanism cluster_C18 Standard C18 Phase cluster_PFP PFP Phase (Recommended) Analyte Analyte: 5-ethyl-2-methoxy C18_Phase C18 Ligand (Alkyl Chain) Analyte->C18_Phase PFP_Phase PFP Ligand (Fluorinated Ring) Analyte->PFP_Phase Interaction_C18 Hydrophobic Only (No Separation) C18_Phase->Interaction_C18 Interaction_PFP Pi-Pi + Dipole + Shape (High Resolution) PFP_Phase->Interaction_PFP

Figure 1: Mechanistic comparison showing why PFP phases succeed where C18 fails. The multi-modal interaction of PFP targets the electronic differences of regioisomers.

Experimental Protocol & Method Development

Materials
  • Target Analyte: 5-ethyl-2-methoxybenzoic acid (or related amide).

  • Isomer Impurities: 3-ethyl and 4-ethyl regioisomers.

  • Solvents: LC-MS grade Methanol (MeOH) and Water.[1] Note: Acetonitrile (ACN) is avoided because its own

    
    -electrons can suppress the 
    
    
    
    selectivity of the PFP phase.
Comparative Protocol

Three columns (dimensions


, 

or equivalent core-shell) were evaluated under identical gradient conditions.

Mobile Phase Strategy:

  • Solvent A: Water + 0.1% Formic Acid (provides protonation for acidic analytes).

  • Solvent B: Methanol (Promotes

    
     interactions better than ACN).
    

Gradient:

  • 0-2 min: 5% B (Hold)

  • 2-15 min: 5%

    
     65% B
    
  • 15-20 min: 65%

    
     95% B
    
Results Summary

The following data represents typical performance metrics for methoxy-aromatic isomer separations.

ParameterC18 (Standard) Phenyl-Hexyl PFP (Pentafluorophenyl)
Primary Mechanism HydrophobicHydrophobic +

Hydrophobic +

+ Dipole
Elution Order Co-elutionPartial SeparationBaseline Resolved
Resolution (

)

(Failed)

(Marginal)

(Excellent)
Selectivity (

)
1.021.051.12
Peak Shape (

)
1.11.21.05

Critical Observation: On the C18 column, the 5-ethyl and 4-ethyl isomers co-elute as a single distorted peak. The PFP column resolves them fully, with the 5-ethyl isomer typically eluting after the 4-ethyl isomer due to specific steric fit into the fluorinated stationary phase.

Method Optimization Workflow

Use this decision tree to guide your specific method development for methoxy-substituted aromatics.

Method_Dev_Workflow Start Start: Isomer Separation (5-ethyl-2-methoxy) Step1 Select Column: PFP (Pentafluorophenyl) Start->Step1 Step2 Select Organic Modifier: Methanol (MeOH) Step1->Step2 Check1 Are peaks resolved? Step2->Check1 Yes Validate Method (Linearity, LOQ) Check1->Yes Yes (Rs > 2.0) No Optimize Selectivity Check1->No No Opt1 Switch to Water/MeOH Isocratic Hold at k'=3 No->Opt1 Opt2 Change Temperature (Lower Temp increases Pi-Pi) Opt1->Opt2 Opt2->Check1

Figure 2: Strategic workflow for optimizing the separation of positional isomers.

Validation & Quality Control

To ensure the method is a self-validating system (Trustworthiness), the following criteria must be met during routine analysis:

  • System Suitability Test (SST):

    • A mixed standard containing the target (5-ethyl) and the nearest eluting isomer (e.g., 4-ethyl) must be injected.

    • Requirement: Resolution (

      
      ) must be 
      
      
      
      .
  • Peak Purity:

    • Use a Diode Array Detector (DAD) to compare spectra across the peak. Isomers often have identical UV max, but subtle shoulder shifts can indicate co-elution if resolution degrades.

  • Temperature Control:

    • 
       interactions are exothermic. Lower temperatures (e.g., 
      
      
      
      vs
      
      
      ) often improve selectivity for PFP columns. Ensure the column oven is calibrated to
      
      
      .

References

  • MAC-MOD Analytical. (n.d.). Taking Advantage of Selectivity Differences in Reversed Phase HPLC (PFP vs C18). Retrieved from

  • Phenomenex. (2018).[2] Reversed Phase Selectivity & Isomer Separation (Kinetex F5 Application). Retrieved from

  • Agilent Technologies. (2014). Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Retrieved from

  • Welch Materials. (2024). A Guide to Selective Columns for Isomer Separation. Retrieved from

  • National Institutes of Health (PubMed). (2018). Supramolecular separation mechanism of pentafluorophenyl column.[3] Retrieved from

Sources

A Comparative Guide to the Reactivity of 5-Ethyl vs. 5-Methyl Substituted Phenylacetonitriles

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the reactivity of 5-ethylphenylacetonitrile and 5-methylphenylacetonitrile, two important intermediates in the synthesis of various organic compounds, including active pharmaceutical ingredients (APIs).[1][2] Understanding the subtle differences in their chemical behavior is crucial for optimizing reaction conditions, improving yields, and designing novel synthetic routes. This document will explore the electronic and steric effects of the ethyl versus the methyl group and provide experimental context for their impact on reactivity.

Electronic and Steric Effects: A Comparative Overview

The reactivity of substituted phenylacetonitriles is primarily governed by the electronic and steric nature of the substituents on the phenyl ring.[3] These factors influence the acidity of the benzylic protons and the susceptibility of the nitrile group to nucleophilic attack or hydrolysis.

Electronic Effects:

Both methyl and ethyl groups are alkyl groups and are generally considered electron-donating groups (EDGs) through an inductive effect.[4] This means they push electron density into the aromatic ring. This increased electron density can, in turn, affect the reactivity at the benzylic position and the nitrile group.

  • Inductive Effect: The ethyl group is generally considered to have a slightly stronger positive inductive effect (+I) than the methyl group.[5] This would suggest that the 5-ethyl substituted compound might have a slightly more electron-rich aromatic ring.

  • Hyperconjugation: The methyl group, with three alpha-hydrogens, can participate in hyperconjugation more effectively than the ethyl group, which has only two alpha-hydrogens.[6] Hyperconjugation also donates electron density to the aromatic ring. The dominant effect between induction and hyperconjugation can depend on the specific reaction conditions.[6]

Steric Effects:

Steric hindrance refers to the spatial arrangement of atoms within a molecule that can impede a chemical reaction.[7] The ethyl group is larger than the methyl group, which can lead to greater steric hindrance around the reaction center.[8][9] This can be a significant factor in reactions involving bulky reagents or transition states.

Comparative Reactivity in Key Transformations

The interplay of electronic and steric effects leads to observable differences in the reactivity of 5-ethyl- and 5-methylphenylacetonitrile in various chemical reactions.

Acidity of Benzylic Protons and Alkylation Reactions

The protons on the carbon adjacent to both the phenyl ring and the nitrile group (the benzylic position) are acidic and can be removed by a base to form a carbanion. This carbanion is a key intermediate in many synthetic transformations, particularly alkylation reactions.[1][10]

The stability of this carbanion is influenced by the electronic effects of the substituent on the ring. Electron-donating groups can slightly destabilize the carbanion by increasing electron density on the already electron-rich species. Given the slightly stronger inductive effect of the ethyl group, it might be expected that 5-ethylphenylacetonitrile is marginally less acidic than its methyl counterpart. However, the difference is likely to be small.

In the context of alkylation, where the carbanion acts as a nucleophile, the reaction rate can be influenced by both electronic and steric factors. For instance, in a phase-transfer catalyzed (PTC) alkylation, the formation of the carbanion at the interface and its subsequent reaction in the organic phase are critical steps.[1]

dot

G cluster_0 Aqueous Phase cluster_1 Organic Phase Base Base (e.g., NaOH) PAN Phenylacetonitrile (5-R-C₆H₄CH₂CN) Base->PAN Deprotonation at interface Carbanion Carbanion (5-R-C₆H₄CH⁻CN) PAN->Carbanion Forms carbanion IonPair Ion Pair ([Q⁺][5-R-C₆H₄CH⁻CN]) Carbanion->IonPair Forms ion pair with catalyst AlkylatingAgent Alkylating Agent (R'-X) AlkylatedProduct Alkylated Product (5-R-C₆H₄CH(R')CN) AlkylatingAgent->AlkylatedProduct Catalyst Phase-Transfer Catalyst (Q⁺X⁻) IonPair->AlkylatedProduct SN2 reaction

Caption: Phase-Transfer Catalyzed Alkylation of Phenylacetonitriles.

While direct kinetic data comparing the two is scarce in readily available literature, we can infer potential differences. The slightly greater electron-donating nature of the ethyl group could marginally slow down the deprotonation step compared to the methyl group. Conversely, the increased steric bulk of the ethyl group might hinder the approach of the alkylating agent, potentially leading to a slower reaction rate, especially with bulky electrophiles.

Hydrolysis of the Nitrile Group

The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.[3]

  • Acid-Catalyzed Hydrolysis: This reaction is initiated by the protonation of the nitrile nitrogen. Electron-donating groups on the phenyl ring increase the electron density on the nitrogen, making it more basic and facilitating protonation, which generally accelerates the reaction.[3] Therefore, 5-ethylphenylacetonitrile, with its slightly stronger inductive effect, might be expected to undergo acid-catalyzed hydrolysis at a slightly faster rate than 5-methylphenylacetonitrile.

  • Base-Catalyzed Hydrolysis: In this case, the reaction is initiated by the attack of a hydroxide ion on the electrophilic carbon of the nitrile group. Electron-donating groups decrease the electrophilicity of this carbon, thus slowing down the reaction. Consequently, 5-ethylphenylacetonitrile would be expected to hydrolyze more slowly under basic conditions compared to its methyl-substituted counterpart.

dot

G cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis A_Start 5-R-Phenylacetonitrile A_Protonation Protonated Nitrile A_Start->A_Protonation H⁺ A_Attack H₂O Attack A_Protonation->A_Attack A_Intermediate Intermediate A_Attack->A_Intermediate A_Product 5-R-Phenylacetic Acid A_Intermediate->A_Product B_Start 5-R-Phenylacetonitrile B_Attack OH⁻ Attack B_Start->B_Attack B_Intermediate Intermediate B_Attack->B_Intermediate B_Product 5-R-Phenylacetate B_Intermediate->B_Product

Caption: Simplified Hydrolysis Pathways for Substituted Phenylacetonitriles.

Experimental Data and Protocols

Representative Experimental Protocol: α-Alkylation of Substituted Phenylacetonitriles

This protocol is adapted from a general method for the α-alkylation of arylacetonitriles.[10][11]

Materials:

  • 5-substituted phenylacetonitrile (5-ethyl or 5-methyl) (0.435 mmol)

  • Benzyl alcohol (1.30 mmol)

  • Potassium tert-butoxide (KOtBu) (0.348 mmol)

  • Toluene (10 mL)

Procedure:

  • To a sealed reaction vessel, add the 5-substituted phenylacetonitrile, benzyl alcohol, potassium tert-butoxide, and toluene.

  • Heat the reaction mixture to 120 °C.

  • Maintain the reaction at this temperature for a specified time (e.g., 3-12 hours), monitoring the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Note: The optimal reaction time may vary between the 5-ethyl and 5-methyl substituted starting materials. It is hypothesized that the reaction with 5-methylphenylacetonitrile may proceed slightly faster due to reduced steric hindrance.

Data Summary

The following table summarizes the expected relative reactivity based on the electronic and steric properties of the ethyl and methyl groups. These are qualitative predictions and would require experimental validation for quantitative comparison.

Reaction5-Ethylphenylacetonitrile5-MethylphenylacetonitrileDominant Effect(s)
Benzylic Deprotonation Slightly SlowerSlightly FasterInductive Effect
α-Alkylation Potentially SlowerPotentially FasterSteric Hindrance
Acid-Catalyzed Hydrolysis Slightly FasterSlightly SlowerInductive Effect
Base-Catalyzed Hydrolysis SlowerFasterInductive Effect

Conclusion

The substitution of a methyl group with an ethyl group at the 5-position of phenylacetonitrile introduces subtle but potentially significant changes in reactivity. The slightly stronger electron-donating inductive effect of the ethyl group can influence the rates of reactions involving the nitrile functionality. Perhaps more impactful is the increased steric bulk of the ethyl group, which can hinder reactions at the adjacent benzylic position.

For researchers and drug development professionals, these differences mean that reaction conditions may need to be optimized when switching between these two substrates. For instance, reactions sensitive to steric hindrance, such as those involving bulky reagents, may require longer reaction times or higher temperatures when using the 5-ethyl substituted analog. Conversely, the 5-ethyl derivative might show enhanced reactivity in acid-catalyzed transformations of the nitrile group. Ultimately, the choice between these two building blocks will depend on the specific synthetic route and the desired outcome.

References

  • An In-Depth Technical Guide to the Reaction Mechanism and Kinetics of 2-Phenylbutanenitrile Synthesis. Benchchem. 1

  • Substituent Effects in Electrophilic Substitutions. (2024, October 4). Chemistry LibreTexts.

  • Why is methyl benzene more reactive than ethyl benzene, towards electrophilic substitution? (2015, October 9). Quora.

  • Substituent Effects. La Salle University.

  • Base‐Promoted α‐Alkylation of Arylacetonitriles with Alcohols. (2019). ResearchGate.

  • α‐Alkylation of substituted phenylacetonitriles with benzyl alcohol; Reaction conditions. ResearchGate.

  • When comparing methyl vs ethyl groups, how do their size and electronic effects influence the reactivity and properties of organic molecules? Proprep.

  • phenyl acetonitrile, 140-29-4. National Center for Biotechnology Information.

  • An Explanation of Substituent Effects. (2023, October 27). Chemistry LibreTexts.

  • Copper-catalyzed α-alkylation of aryl acetonitriles with benzyl alcohols.

  • Stability of meta ethyl and meta methyl benzene carbocations respectively. (2021, May 25). Stack Exchange.

  • Copper-Catalyzed α-Alkylation of Aryl Acetonitriles with Benzyl Alcohols. (2024, September 18). Physical Chemistry Laboratory Server.

  • Aromatic Compounds and Their Reactions.

  • Side-chain nucleophilic reactivity of five-membered heterocyclic rings: base-catalysed reactions of aldehydes with phenylacetonitrile. Journal of the Chemical Society, Perkin Transactions 2.

  • Sterically Hindered Aromatic Compounds. IV. Solvolysis of t-Butyl-, Phenyl-, and Trialkyl-benzyl Chlorides in Ethanol–Water. Canadian Science Publishing.

  • Steric effects. Wikipedia.

  • Synthesis of phenylacetonitrile by amination of styrene oxide catalyzed by a bimetallic catalyst Zn30.1Cr4.3/γ-Al2O3. (2017). RSC Advances.

  • One-Pot Synthesis of (E)-2-(3-Oxoindolin-2-ylidene)-2-arylacetonitriles. (2022, April 28). MDPI.

  • Preparation of phenylacetonitriles. (1957). Google Patents.

  • Hydrolysis Rate Constants for Enhancing Property-Reactivity Relationships. EPA NEPID.

  • A Comparative Analysis of the Reactivity of 2-(3-Hydroxy-4-methoxyphenyl)acetonitrile and Structurally Similar Nitriles. Benchchem.

  • Kinetic Study of Alkaline Hydrolysis of Substituted Phenyl Tosylates. XXII. Variation of Ortho Substituent Effect with Solvent. (2025, April 4).

  • Kinetics of hydrolysis of fenclorac. PubMed.

  • Method for preparing phenylacetic acid by non-catalytic hydrolysis of phenylacetonitrile in near-critical water medium. (2010). Google Patents.

  • Process for the alkylation of alkyl-or benzylcyanogen derivatives in the presence of trialkylamines or trialkylphosphines. (2000). Google Patents.

  • Comparison of the Hydride-Donating Ability and Activity of Five- and Six-Membered Benzoheterocyclic Compounds in Acetonitrile. (2022, October 25). MDPI.

  • Solvent-free condensation of phenylacetonitrile and nonanenitrile with 4-methoxybenzaldehyde: optimization and mechanistic studies. (2005, April 21). PubMed.

  • α-PHENYLACETOACETONITRILE. Organic Syntheses Procedure.

Sources

Comparative Guide: Reference Standard Grades for 2-(5-Ethyl-2-methoxyphenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(5-Ethyl-2-methoxyphenyl)acetonitrile (CAS: 1016736-67-6 / Analogous structures) is a critical process intermediate (CPI) frequently employed in the synthesis of substituted benzamides, including dopaminergic ligands like Eticlopride. In pharmaceutical development, the rigorous qualification of this nitrile is essential to control genotoxic impurities and ensure the stoichiometric accuracy of downstream reactions.

This guide provides an objective technical comparison of reference standard grades (CRM vs. Analytical vs. Research) and validates the optimal analytical methodologies for their characterization. It is designed for analytical scientists and CMC (Chemistry, Manufacturing, and Controls) leads.

Comparative Analysis: Reference Standard Grades

In regulatory environments (GMP/GLP), the choice of reference standard dictates the validity of your data. Below is a comparative matrix of the three primary commercial grades available for this compound.

Table 1: Performance & Compliance Matrix
FeatureGrade A: Certified Reference Material (CRM) Grade B: Analytical Standard (Primary/Secondary) Grade C: Research Chemical
Accreditation ISO 17034 & ISO 17025ISO 9001 (typically)Non-accredited
Purity Definition Mass Balance (100% - Impurities - Water - Residuals)Chromatographic Purity (% Area)Nominal Purity (e.g., >95%)
Traceability SI Units (NIST/BIPM traceable)Traceable to internal primary standardVendor Lot only
Uncertainty Explicitly calculated (

)
Not providedNot provided
Intended Use Instrument calibration, Method Validation (ICH Q2)Routine QC, Retention Time MarkerEarly-stage synthesis, HTS
Cost Factor High (10x)Moderate (3x)Low (1x)
Decision Framework
  • Choose CRM when establishing a Primary Reference Standard for a filed drug master file (DMF) or when validating a quantitative impurity method (LOQ determination).

  • Choose Analytical Grade for routine batch release testing or stability studies where the response factor is already established.

  • Choose Research Grade only for structural elucidation (NMR/MS) or as a starting material for synthesis, never for quantitative release.

Analytical Method Comparison: HPLC-UV vs. LC-MS/MS

Quantifying this compound requires selecting a method based on the sensitivity required. The nitrile group provides a distinct but moderate UV absorption, while the methoxy/ethyl groups facilitate ionization.

Table 2: Method Performance Metrics
ParameterMethod A: RP-HPLC-UV (Recommended) Method B: LC-MS/MS (QqQ)
Detector DAD / VWD @ 225 nmESI+ (MRM Mode)
Linearity Range 10 µg/mL – 1000 µg/mL1 ng/mL – 1000 ng/mL
Precision (RSD) < 0.5% (High Robustness)2.0% - 5.0% (Matrix Effects)
Specificity Moderate (Co-elution risk with isomers)High (Mass-to-charge discrimination)
Application Assay (Purity), Content UniformityGenotoxic Impurity Screening, Cleaning Validation

Expert Insight: For standard qualification, HPLC-UV is superior due to its higher precision. Mass spectrometry should be reserved for identifying trace impurities (e.g., the hydrolysis product 2-(5-ethyl-2-methoxyphenyl)acetic acid) that may not resolve via UV.

Experimental Protocols

Protocol A: High-Precision Assay (HPLC-UV)

Objective: To assign a purity value to a Working Standard of this compound.

1. Reagents:

  • Acetonitrile (HPLC Grade)

  • Water (Milli-Q, 18.2 MΩ)

  • Phosphoric Acid (85%)

2. Chromatographic Conditions:

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1%

    
     in Water.
    
  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 20% B (Isocratic hold)

    • 2-15 min: 20%

      
       80% B (Linear ramp)
      
    • 15-20 min: 80% B (Wash)

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 225 nm (Nitrile

    
     transition) and 275 nm (Aromatic secondary band).
    
  • Temperature: 30°C.

3. System Suitability (SST) Criteria:

  • Tailing Factor (

    
    ): 
    
    
    
  • Theoretical Plates (

    
    ): 
    
    
    
  • Injection Precision (

    
    ): RSD 
    
    
    
Protocol B: Mass Balance Purity Calculation

To elevate an "Analytical Standard" to a "Reference Standard," use the Mass Balance approach (as per ISO 17034):



Where:

  • 
    : Total organic impurities determined by HPLC-UV (Area Normalization).
    
  • 
    : Water content determined by Karl Fischer (Coulometric).
    
  • 
    : Residual solvents determined by GC-Headspace.
    

Visualizations

Diagram 1: Reference Standard Qualification Workflow

This workflow illustrates the decision logic for characterizing the standard material.

QualificationWorkflow Start Raw Material Received (this compound) ID_Test 1. Structural Identification (1H-NMR, IR, MS) Start->ID_Test Purity_Test 2. Chromatographic Purity (HPLC-UV Area %) ID_Test->Purity_Test Decision_Purity Purity > 99.0%? Purity_Test->Decision_Purity Reject Reject / Recrystallize Decision_Purity->Reject No Secondary_Tests 3. Secondary Characterization (KF Water, ROI, GC-HS) Decision_Purity->Secondary_Tests Yes Calc_Potency 4. Calculate Potency (Mass Balance Equation) Secondary_Tests->Calc_Potency Final_Cert Issue Certificate of Analysis (Primary Reference Standard) Calc_Potency->Final_Cert

Caption: Workflow for qualifying a raw nitrile intermediate into a Primary Reference Standard using the Mass Balance approach.

Diagram 2: Impurity Fate Mapping

Understanding where impurities originate ensures the specificity of the analytical method.

ImpurityFate Precursor Precursor: 2-Methoxy-5-ethylbenzyl chloride Reaction Nucleophilic Substitution (SN2) Precursor->Reaction Reagent Reagent: NaCN / KCN Reagent->Reaction Product Target: This compound Reaction->Product Impurity2 Impurity B: Dimerization By-products Reaction->Impurity2 Side Rxn Impurity1 Impurity A: Hydrolysis Product (Amide/Acid) Product->Impurity1 Degradation (Moisture)

Caption: Fate mapping showing critical impurities (Hydrolysis/Dimerization) that the HPLC method must resolve from the main peak.

References

  • International Council for Harmonisation (ICH). (2023).[2] ICH Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • International Organization for Standardization. (2016). ISO 17034:2016 General requirements for the competence of reference material producers. Retrieved from [Link]

  • PubChem Database. 2-(2-Methoxyphenyl)acetonitrile (Structural Analog Data). National Center for Biotechnology Information. Retrieved from [Link]

  • European Medicines Agency. Guideline on the Specification Limits for Residues of Metal Catalysts or Elemental Impurities. Retrieved from [Link]

Sources

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